Stearyl Palmitate
Description
This compound is a palmitate ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of stearyl alcohol. It has a role as a cosmetic and a coral metabolite. It is a hexadecanoate ester and a wax ester. It is functionally related to an octadecan-1-ol.
The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.
Lanolin has been reported in Bombax ceiba and Triticum aestivum with data available.
found in psoriatic nail, but not in normal nails
Properties
IUPAC Name |
octadecyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILPUZXRUDPOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
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Molecular Formula |
C34H68O2 | |
| Record name | STEARYL PALMITATE | |
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DSSTOX Substance ID |
DTXSID0026048 | |
| Record name | Octadecyl hexadecanoate | |
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Molecular Weight |
508.9 g/mol | |
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Physical Description |
Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |
| Record name | STEARYL PALMITATE | |
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| Record name | Hexadecanoic acid, octadecyl ester | |
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| Record name | Lanolin | |
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| Record name | Lanolin | |
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Flash Point |
460 °F (238 °C) (Closed cup) | |
| Record name | LANOLIN | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |
| Record name | STEARYL PALMITATE | |
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| Record name | Lanolin | |
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| Record name | LANOLIN | |
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Density |
Specific gravity: 0.935 at 25 °C | |
| Record name | LANOLIN | |
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Impurities |
Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |
| Record name | LANOLIN | |
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Color/Form |
Translucent, pale yellow, soft tenacious solid | |
CAS No. |
2598-99-4, 100231-75-2, 8006-54-0 | |
| Record name | STEARYL PALMITATE | |
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| Record name | Octadecyl palmitate | |
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| Record name | Lanolin | |
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| Record name | Lanolin | |
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| Record name | Octadecyl hexadecanoate | |
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| Record name | Octadecyl palmitate | |
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| Record name | Octadecyl palmitate | |
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| Record name | Lanolin | |
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| Record name | STEARYL PALMITATE | |
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| Record name | LANOLIN | |
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Melting Point |
131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |
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| Record name | Lanolin | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of stearyl palmitate for laboratory applications. It includes detailed experimental protocols, a comparative analysis of synthesis methods, and methodologies for purity assessment, designed to assist researchers in obtaining high-purity this compound for their studies.
Introduction
This compound (C34H68O2) is a wax ester composed of stearyl alcohol and palmitic acid.[1] It is a white, waxy solid with a melting point of approximately 57-59°C.[2][3] Due to its emollient and thickening properties, this compound finds applications in cosmetics, pharmaceuticals, and as a key component in the formulation of various lipid-based delivery systems.[4] For research and drug development purposes, the synthesis and purification of high-purity this compound are crucial to ensure the reproducibility and accuracy of experimental results.
This guide details two primary methods for the laboratory synthesis of this compound: Fischer esterification and enzymatic synthesis. It further provides protocols for its purification via recrystallization and column chromatography, and for its characterization using melting point determination, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
Fischer Esterification
Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3] The reaction is reversible and driven to completion by using an excess of one reactant or by removing water as it is formed.
Enzymatic Synthesis
Enzymatic synthesis of wax esters using lipases offers a greener alternative to chemical methods, proceeding under milder reaction conditions and often with higher specificity, minimizing byproduct formation. Immobilized lipases are commonly used to facilitate catalyst recovery and reuse. The removal of water, a byproduct of the esterification, is crucial for achieving high conversion rates.
Comparison of Synthesis Methods
| Parameter | Fischer Esterification | Enzymatic Synthesis |
| Reactants | Palmitic Acid, Stearyl Alcohol | Palmitic Acid, Stearyl Alcohol |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Immobilized Lipase (e.g., Novozym 435) |
| Reaction Temperature | 60-110°C | 40-70°C |
| Reaction Time | 1-10 hours | 5-24 hours |
| Typical Yield | Good to quantitative | Up to 99% |
| Purity (pre-purification) | Moderate to high | High |
| Advantages | Cost-effective, well-established | Mild conditions, high specificity, environmentally friendly |
| Disadvantages | Harsh conditions, potential for side reactions | Longer reaction times, higher catalyst cost |
Experimental Protocols: Synthesis
Fischer Esterification of this compound
Materials:
-
Palmitic Acid (1.0 equivalent)
-
Stearyl Alcohol (1.2 equivalents)
-
Toluene
-
Concentrated Sulfuric Acid (0.05 equivalents)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve palmitic acid (1.0 equiv.) and stearyl alcohol (1.2 equiv.) in toluene.
-
Add concentrated sulfuric acid (0.05 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Enzymatic Synthesis of this compound
Materials:
-
Palmitic Acid (1.0 equivalent)
-
Stearyl Alcohol (1.0 equivalent)
-
Immobilized Lipase (e.g., Novozym 435, 10% w/w of total substrates)
-
n-Hexane
-
Molecular Sieves (3Å)
Procedure:
-
In a screw-capped flask, combine palmitic acid (1.0 equiv.) and stearyl alcohol (1.0 equiv.).
-
Add n-hexane as the solvent.
-
Add immobilized lipase (10% w/w of total substrates) and molecular sieves to the flask.
-
Seal the flask and place it in an incubator shaker at 60°C with constant agitation for 24 hours.
-
After the reaction, filter the mixture to remove the immobilized lipase and molecular sieves.
-
Wash the lipase with fresh n-hexane to recover any adsorbed product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
References
Physicochemical properties of Stearyl Palmitate in organic solvents
An In-depth Technical Guide to the Physicochemical Properties of Stearyl Palmitate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries, exhibits complex physicochemical behaviors in organic solvents. This technical guide provides a comprehensive overview of its solubility, dissolution kinetics, and thermodynamic properties. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from structurally similar long-chain fatty acids and esters to provide a robust predictive framework. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.
Introduction
This compound (C34H68O2) is the ester formed from stearyl alcohol and palmitic acid.[1] Its long alkyl chains confer a waxy, crystalline nature at room temperature, with a melting point reported in the range of 55-59°C.[2][3][4] Understanding its behavior in organic solvents is critical for process design, formulation development, and quality control in various applications. This guide synthesizes available information to provide a detailed understanding of these properties.
Solubility of this compound
The expected order of solubility for this compound in common organic solvents, based on data for similar compounds, is: Toluene > Ethyl Acetate > Acetone > Ethanol > Methanol .[2]
Table 1: Predicted Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Predicted Solubility ( g/100 mL) |
| Toluene | 25 | Moderate to High |
| 50 | High | |
| Ethyl Acetate | 25 | Moderate |
| 50 | High | |
| Acetone | 25 | Low to Moderate |
| 50 | Moderate to High | |
| Ethanol | 25 | Low |
| 50 | Moderate | |
| Methanol | 25 | Very Low |
| 50 | Low |
Note: This table is predictive and based on the solubility trends of stearic acid and other long-chain esters. Actual experimental values for this compound may vary.
Dissolution Kinetics
The dissolution of this compound in an organic solvent is a multi-step process influenced by factors such as temperature, agitation, solvent viscosity, and the polymorphic form of the solid. The overall rate is typically governed by the diffusion of the dissolved solute from the solid-liquid interface into the bulk solution.
Table 2: Factors Influencing the Dissolution Rate of this compound
| Factor | Effect on Dissolution Rate | Rationale |
| Temperature | Increases | Higher kinetic energy of solvent molecules enhances diffusion. |
| Agitation | Increases | Reduces the thickness of the boundary layer, facilitating mass transfer. |
| Solvent Viscosity | Decreases | Lower viscosity allows for faster diffusion of the solute. |
| Particle Size | Increases with decreasing size | Smaller particles have a larger surface area-to-volume ratio. |
| Polymorphism | Varies | Different crystal forms can have different lattice energies and stabilities. |
Thermodynamic Properties
The dissolution of this compound in an organic solvent is an endothermic process, meaning it requires energy to break the crystal lattice of the solid. The thermodynamic parameters of dissolution, such as enthalpy (ΔH) and entropy (ΔS), can be estimated from the temperature dependence of solubility using the van't Hoff equation.
Table 3: Predicted Thermodynamic Parameters for the Dissolution of this compound
| Parameter | Predicted Value | Interpretation |
| Enthalpy of Dissolution (ΔH_sol) | Positive | The dissolution process is endothermic and requires heat. |
| Entropy of Dissolution (ΔS_sol) | Positive | The system becomes more disordered upon dissolution. |
| Gibbs Free Energy of Dissolution (ΔG_sol) | Decreases with increasing temperature | Dissolution becomes more spontaneous at higher temperatures. |
Note: These are general predictions based on the behavior of similar compounds. Specific values will depend on the solvent.
Experimental Protocols
Determination of Solubility (Gravimetric Method)
This method is suitable for determining the equilibrium solubility of this compound at a specific temperature.
Materials:
-
This compound
-
Selected Organic Solvent
-
Temperature-controlled shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with appropriate membrane)
-
Pre-weighed evaporation dish
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it quickly through a membrane filter compatible with the solvent to remove any undissolved particles.
-
Transfer the clear filtrate to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.
-
Once the solvent is completely evaporated, weigh the evaporation dish containing the dried this compound residue.
-
Calculate the solubility in g/100 mL of the solvent.
Measurement of Dissolution Rate
This protocol outlines a method to determine the intrinsic dissolution rate of this compound.
Materials:
-
This compound powder
-
Hydraulic press to prepare a compact disc
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
UV-Vis spectrophotometer or HPLC with a suitable detector (e.g., ELSD)
-
Selected Organic Solvent
Procedure:
-
Prepare a compact disc of pure this compound of a known surface area using a hydraulic press.
-
Mount the disc in a holder that exposes only one surface of the disc to the dissolution medium.
-
Place a known volume of the pre-heated organic solvent in the dissolution vessel and allow it to reach the target temperature.
-
Lower the disc holder into the dissolution medium and start the paddle at a constant speed.
-
At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh, pre-heated solvent.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-ELSD).
-
Plot the cumulative amount of this compound dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.
Visualizations
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Key Steps in the Dissolution of this compound.
Polymorphism
The crystalline form, or polymorph, of this compound can significantly impact its physicochemical properties, including solubility and dissolution rate. While specific studies on the polymorphism of this compound are not prevalent, research on related fatty acids like stearic acid has shown that different polymorphs can be obtained by crystallization from different solvents and under various conditions (e.g., cooling rate). It is plausible that this compound also exhibits polymorphism, and the choice of solvent during crystallization could be a critical factor in controlling the solid-state form.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound in organic solvents, drawing upon existing knowledge of similar long-chain esters and fatty acids. While direct quantitative data for this compound is sparse, the principles and predictive trends outlined here offer valuable guidance for researchers, scientists, and drug development professionals. The provided experimental protocols serve as a starting point for obtaining specific data for this compound in various solvent systems. Further research is warranted to fully characterize the solubility, dissolution kinetics, and polymorphic behavior of this important wax ester.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stearyl Palmitate and Polymorphism
This compound (octadecyl hexadecanoate) is a wax ester formed from the esterification of stearyl alcohol and palmitic acid.[1] Its molecular formula is C₃₄H₆₈O₂, with a molecular weight of approximately 508.9 g/mol .[1][2] This long-chain ester is utilized in various industries, including cosmetics, pharmaceuticals, and food, primarily as an emollient, thickener, and stabilizer.
In the solid state, this compound, like many long-chain lipids, can exist in multiple crystalline forms, a phenomenon known as polymorphism. These different crystalline arrangements, or polymorphs, arise from different packing efficiencies of the molecules in the crystal lattice. Although chemically identical, polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. Consequently, understanding and controlling the polymorphism of this compound is critical for ensuring product performance, quality, and shelf-life in pharmaceutical and other applications.
Long-chain fatty acid esters typically exhibit three main polymorphic forms: alpha (α), beta-prime (β'), and beta (β). These forms differ in their hydrocarbon chain packing, leading to variations in their thermodynamic stability. The general transition pathway follows the order of increasing stability, from the least stable α form to the intermediate β' form, and finally to the most stable β form.
Polymorphic Forms and Their Characteristics
While specific, experimentally determined quantitative data for each polymorph of this compound is not extensively available in the public literature, the behavior of analogous long-chain esters and triglycerides provides a strong framework for understanding its expected polymorphic characteristics.
General Properties
This compound typically appears as white crystals or flakes and has a reported melting point range of 53.5-59.0°C.[1] This variation can be attributed to sample purity and the presence of different polymorphic forms.
Characteristics of Common Polymorphs in Long-Chain Esters
The primary polymorphs are distinguished by their sub-cell structure, which refers to the cross-sectional packing of the aliphatic chains.
-
Alpha (α) Form: This is the least stable polymorph and typically has the lowest melting point. It is formed upon rapid cooling from the melt. The hydrocarbon chains are packed in a hexagonal lattice, which allows for rotational freedom, often referred to as a "rotator phase." This packing is less efficient, resulting in lower density and stability. The XRD pattern for the α form is characterized by a single, strong, broad diffraction peak in the wide-angle region at a d-spacing of approximately 4.15 Å.
-
Beta-Prime (β') Form: This form has intermediate stability and is often desired in food and cosmetic applications for its fine crystal texture. The hydrocarbon chains are packed in an orthorhombic perpendicular sub-cell. This arrangement is more ordered than the α form. The XRD pattern for the β' form typically shows two strong diffraction peaks at d-spacings of approximately 4.2 Å and 3.8 Å.
-
Beta (β) Form: This is the most stable and most ordered polymorphic form, with the highest melting point and density. The hydrocarbon chains are packed in a triclinic parallel sub-cell, which is the most efficient packing arrangement. The β form is characterized by a strong diffraction peak at a d-spacing of approximately 4.6 Å, often accompanied by other peaks around 3.8 Å and 3.7 Å.[1]
Quantitative Data Analysis
Direct quantitative data for the distinct polymorphs of this compound is limited. However, to illustrate the expected differences in thermal properties, the following table presents data for the well-characterized β polymorphs of 1,3-palmitoyl-stearoyl-2-oleoyl glycerol (POS), a triglyceride containing the same fatty acid and alcohol moieties as this compound. This data serves as a valuable analogue for understanding the relative differences between polymorphs.
Table 1: Thermal Properties of β Polymorphs for an Analogous Triglyceride (POS)
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
|---|---|---|
| β₃ | 32.9 | 141.5 |
| β₂ | 33.8 | 147.9 |
| β₁ (most stable) | 38.7 | 158.5 |
Data sourced from a study on 1,3-palmitoyl-stearoyl-2-oleoyl glycerol (POS) and is presented for illustrative purposes.
Table 2: Characteristic Wide-Angle X-ray Diffraction (WAXD) d-Spacings for Common Polymorphs in Long-Chain Lipids
| Polymorph | Characteristic d-spacing (Å) | Sub-cell Structure |
|---|---|---|
| α | ~ 4.15 (single, broad peak) | Hexagonal |
| β' | ~ 4.2 and ~ 3.8 (two strong peaks) | Orthorhombic |
| β | ~ 4.6 (one very strong peak) | Triclinic |
Experimental Protocols for Polymorphism Analysis
The characterization of this compound polymorphs relies on thermoanalytical and diffraction techniques. The following are detailed methodologies for these key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition temperatures (melting, crystallization) and associated enthalpies of fusion for different polymorphic forms of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, which has a known melting point (156.6°C) and heat of fusion (28.45 J/g).
-
-
Thermal Program to Study Polymorphic Behavior:
-
Step 1: Erase Thermal History: Heat the sample to 80°C (well above its melting point) and hold isothermally for 10 minutes to ensure complete melting and to erase any previous crystalline structure.
-
Step 2: Induce Metastable Forms: Cool the sample rapidly (e.g., at 20°C/min) from 80°C to 0°C. This rapid cooling favors the formation of the less stable α polymorph.
-
Step 3: Analyze Transitions: Heat the sample from 0°C to 80°C at a controlled rate (e.g., 5°C/min). The resulting thermogram will show endothermic and exothermic events.
-
An initial endothermic peak at a lower temperature corresponds to the melting of the α form.
-
This may be followed by an exothermic peak, which indicates the recrystallization of the molten sample into a more stable form (β' or β).
-
Subsequent endothermic peaks at higher temperatures correspond to the melting of the more stable β' and/or β forms.
-
-
Step 4: Induce Stable Form: To obtain the most stable β form, cool the sample slowly (e.g., at 1-2°C/min) from the melt (80°C) to room temperature and allow it to temper for an extended period (e.g., 24 hours) before reheating.
-
-
Data Analysis:
-
Determine the onset and peak temperatures of all endothermic (melting) and exothermic (crystallization) events.
-
Calculate the enthalpy of fusion (ΔH) for each melting event by integrating the area under the corresponding endothermic peak. The software provided with the DSC instrument is typically used for this calculation.
-
Powder X-ray Diffraction (PXRD)
Objective: To identify the specific polymorphic forms present in a sample by analyzing their unique diffraction patterns.
Methodology:
-
Sample Preparation:
-
Grind the this compound sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented.
-
Mount the powdered sample onto a zero-background sample holder.
-
Use a flat edge, such as a glass slide, to gently press the powder into the holder, creating a smooth, flat surface that is flush with the holder's surface. This minimizes errors related to sample height.
-
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source (wavelength λ = 1.5406 Å).
-
Set the instrument parameters, such as the voltage and current, to appropriate values (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a range of 2θ angles. For analyzing the characteristic short-spacings of lipid polymorphs, a wide-angle scan (WAXS) from 15° to 25° 2θ is typically sufficient.
-
Use a step size of approximately 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Plot the intensity of the diffracted X-rays versus the 2θ angle to generate a diffractogram.
-
Identify the angular positions (2θ) of the prominent diffraction peaks.
-
Convert the 2θ values to d-spacing values using Bragg's Law: nλ = 2d sin(θ).
-
Compare the observed d-spacing values to the known characteristic peaks for α, β', and β polymorphs (as listed in Table 2) to identify the crystalline forms present in the sample.
-
Visualization of Polymorphic Analysis and Transitions
The following diagrams illustrate the experimental workflow for analyzing polymorphism and the logical pathway of polymorphic transformations.
Caption: Experimental workflow for this compound polymorphism analysis.
Caption: Polymorphic transformation pathway of this compound.
Conclusion
The polymorphic behavior of this compound is a critical attribute that influences its physical properties and performance in final formulations. While specific quantitative data for its individual polymorphs are not widely published, a thorough understanding can be achieved by applying standard analytical techniques and drawing comparisons with well-characterized analogous long-chain esters and triglycerides. The experimental protocols for Differential Scanning Calorimetry and Powder X-ray Diffraction outlined in this guide provide a robust framework for researchers to identify and characterize the α, β', and β forms. By controlling processing conditions such as cooling rates and annealing times, it is possible to favor the formation of a desired polymorph, thereby ensuring consistent product quality and stability. Further research to quantify the precise thermodynamic properties of each this compound polymorph would be of significant value to the pharmaceutical and cosmetic industries.
References
An In-depth Technical Guide to the Thermal Behavior and Phase Transitions of Stearyl Palmitate by Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl Palmitate, the ester of stearyl alcohol and palmitic acid, is a wax ester that finds extensive application in the pharmaceutical, cosmetic, and food industries. Its thermal properties, specifically its melting and crystallization behavior, are critical to its functionality in various formulations, influencing texture, stability, and release characteristics of active ingredients. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize these thermal transitions by measuring the heat flow into or out of a sample as a function of temperature or time. This guide provides a comprehensive overview of the thermal behavior and phase transitions of this compound as determined by DSC, including detailed experimental protocols and data analysis.
Physicochemical Properties of this compound
This compound is a saturated wax ester with the chemical formula C34H68O2. It typically appears as a white, waxy solid at room temperature. Its properties are largely dictated by its long aliphatic chains, which allow for significant van der Waals interactions and an ordered crystalline structure.
Principles of Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Both the sample and reference are maintained at nearly the same temperature throughout the experiment. When the sample undergoes a physical transformation such as a phase transition, more or less heat will need to flow to it than to the reference to maintain both at the same temperature. This difference in heat flow is recorded and plotted against temperature, resulting in a DSC thermogram.
Thermal Behavior and Phase Transitions of this compound
The thermal behavior of this compound is characterized by distinct melting and crystallization events. These transitions are influenced by factors such as the purity of the sample and the heating and cooling rates applied during the DSC analysis.
Melting Transition
Upon heating, this compound undergoes a solid-to-liquid phase transition, which is observed as an endothermic peak in the DSC thermogram. The melting point of this compound is reported to be in the range of 53.5 to 59.0°C. For high-purity this compound, a sharp melting transition is expected.
Crystallization Transition
Upon cooling from the molten state, this compound crystallizes, which is observed as an exothermic peak in the DSC thermogram. The crystallization process is a key factor in determining the solid-state structure of the material, which in turn affects its physical properties. The crystallization of long-chain esters like this compound typically occurs at a temperature 5-10°C below the melting point.
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. While not extensively documented specifically for this compound in the readily available literature, polymorphism is a common phenomenon in long-chain lipids and esters. DSC is a primary tool for detecting and characterizing polymorphic transitions, which may appear as multiple melting peaks or recrystallization events in the thermogram. The thermal history of the sample plays a crucial role in the formation of different polymorphic forms.
Quantitative DSC Data for this compound
The following table summarizes the typical thermal transition data for this compound obtained from DSC analysis. It is important to note that these values can vary depending on the specific experimental conditions. For comparative purposes, data for structurally related compounds are also included.
| Sample | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |
| This compound | Melting | - | 53.5 - 59.0 | - | [1] |
| This compound | Crystallization | - | - | - | |
| Stearyl Alcohol | Melting | - | 59.3 | 248 | [1] |
| Palm Triple Pressed Acid | Melting | - | 58.1 | 179 | [1] |
Note: Specific onset temperatures and enthalpy values for the melting and crystallization of pure this compound are not consistently available in the public domain and can be influenced by experimental conditions. The data presented for related compounds provides a useful context for the expected thermal behavior.
Experimental Protocol for DSC Analysis of this compound
A detailed and standardized experimental protocol is crucial for obtaining reproducible and accurate DSC data.
6.1. Instrumentation
A calibrated Differential Scanning Calorimeter equipped with a cooling accessory is required.
6.2. Sample Preparation
-
Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to evaporation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
6.3. DSC Measurement Parameters
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Heat from 25°C to 80°C at a controlled rate (e.g., 10°C/min). This first heating scan is used to erase the sample's prior thermal history.
-
Hold at 80°C for 5 minutes to ensure complete melting.
-
Cool from 80°C to 0°C at a controlled rate (e.g., 10°C/min) to observe the crystallization behavior.
-
Hold at 0°C for 5 minutes.
-
Heat from 0°C to 80°C at the same controlled rate (e.g., 10°C/min) to observe the melting behavior of the recrystallized sample.
-
-
Purge Gas:
-
Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere in the DSC cell.
-
6.4. Data Analysis
-
From the second heating scan, determine the following for the melting peak:
-
Onset Temperature (T_onset): The temperature at which the melting process begins, determined by the intersection of the baseline with the tangent to the steepest part of the leading edge of the peak.
-
Peak Temperature (T_peak): The temperature at the maximum of the endothermic peak.
-
Enthalpy of Fusion (ΔH_f): The total heat absorbed during melting, calculated by integrating the area under the melting peak.
-
-
From the cooling scan, determine the following for the crystallization peak:
-
Onset Temperature (T_onset,c): The temperature at which crystallization begins.
-
Peak Temperature (T_peak,c): The temperature at the maximum of the exothermic peak.
-
Enthalpy of Crystallization (ΔH_c): The total heat released during crystallization, calculated by integrating the area under the crystallization peak.
-
Visualizing the DSC Experimental Workflow and Phase Transitions
Diagram of the DSC Experimental Workflow
Caption: A flowchart illustrating the key steps in the DSC analysis of this compound.
Diagram of this compound Phase Transitions
Caption: A diagram representing the reversible phase transitions of this compound.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal behavior and phase transitions of this compound. A thorough understanding of its melting and crystallization properties, as well as the potential for polymorphism, is essential for its effective use in pharmaceutical and other applications. By following a standardized DSC protocol, researchers and formulation scientists can obtain reliable and reproducible data to ensure product quality and performance. Further research to fully elucidate the polymorphic landscape of this compound would be beneficial for optimizing its functionality in advanced formulations.
References
Spectroscopic Characterization of Stearyl Palmitate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of stearyl palmitate, a wax ester of significant interest in the pharmaceutical, cosmetic, and materials science industries. By employing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we can elucidate the molecular structure and ascertain the purity of this compound. This document outlines the theoretical underpinnings of these techniques, provides detailed experimental protocols, and presents the expected spectral data in a clear, tabular format for easy reference.
Introduction to this compound
This compound (also known as octadecyl hexadecanoate) is the ester formed from stearyl alcohol and palmitic acid. Its long, saturated hydrocarbon chains confer upon it waxy, crystalline properties, making it a valuable excipient in various formulations for its emollient, thickening, and stabilizing properties. Accurate and robust analytical methods are crucial for its quality control and to understand its behavior in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by several key signals corresponding to the protons in its long alkyl chains and the ester functional group.
Expected ¹H NMR Data:
While a publicly available, peer-reviewed ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be reliably predicted based on the analysis of similar long-chain esters and the known effects of functional groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Terminal methyl protons (-CH₃) of both alkyl chains | ~0.88 | Triplet | 6H |
| Methylene protons (-CH₂-) of the bulk alkyl chains | ~1.25 | Broad singlet | ~56H |
| Methylene protons β to the carbonyl group (-CH₂-CH₂-C=O) | ~1.63 | Multiplet | 2H |
| Methylene protons α to the carbonyl group (-CH₂-C=O) | ~2.28 | Triplet | 2H |
| Methylene protons α to the ester oxygen (-O-CH₂-) | ~4.05 | Triplet | 2H |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Due to the long, repetitive alkyl chains, many of the methylene carbons will have very similar chemical shifts.
Expected ¹³C NMR Data:
Publicly available ¹³C NMR spectral data for this compound is limited.[1] However, based on data for similar long-chain esters and fatty acids, the following chemical shifts can be anticipated.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ester carbonyl carbon (-C=O) | ~173.9 |
| Methylene carbon α to the ester oxygen (-O-CH₂-) | ~64.4 |
| Methylene carbon α to the carbonyl group (-CH₂-C=O) | ~34.4 |
| Methylene carbons of the bulk alkyl chains | ~29.1 - 29.7 |
| Methylene carbon β to the carbonyl group (-CH₂-CH₂-C=O) | ~25.0 |
| Terminal methyl carbons (-CH₃) | ~14.1 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions from the ester functional group and the long alkyl chains.
Expected IR Absorption Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2918 | C-H asymmetric stretching (CH₂) | Strong |
| ~2850 | C-H symmetric stretching (CH₂) | Strong |
| ~1736 | C=O stretching (ester) | Strong |
| ~1465 | C-H scissoring (CH₂) | Medium |
| ~1175 | C-O stretching (ester) | Strong |
| ~720 | C-H rocking (-(CH₂)n-) | Medium |
Experimental Protocols
NMR Spectroscopy
Sample Preparation (for a waxy solid like this compound):
-
Weigh approximately 20-50 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar compounds like wax esters.
-
Gently warm the vial in a water bath (around 40-50 °C) to aid in the dissolution of the waxy solid.
-
Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
-
The sample is now ready for analysis.
Instrumental Parameters (General):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: Room temperature.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
ATR-FTIR is an ideal technique for analyzing solid samples like this compound with minimal sample preparation.
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a solvent such as isopropanol and a soft, lint-free cloth.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
Instrumental Parameters (General):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Visualizations
Conclusion
NMR and IR spectroscopy are indispensable tools for the comprehensive characterization of this compound. This guide provides the foundational knowledge, detailed protocols, and expected spectral data to assist researchers, scientists, and drug development professionals in the accurate analysis of this important wax ester. The combination of these techniques allows for unambiguous structural confirmation and purity assessment, ensuring the quality and consistency of this compound in its various applications.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of Stearyl Palmitate Fragmentation
For Immediate Release
This technical guide provides an in-depth analysis of the fragmentation patterns of stearyl palmitate (C34H68O2), a common wax ester, using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of lipids. Herein, we detail the experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and present a comprehensive summary of the observed fragment ions.
Introduction
This compound, the ester of stearyl alcohol and palmitic acid, is a prevalent component in various biological and commercial products. Its characterization is crucial in fields ranging from cosmetics to biofuel development. Mass spectrometry offers a powerful tool for the detailed structural analysis of such molecules. Understanding the specific fragmentation patterns of this compound under different ionization techniques is fundamental for its unambiguous identification and quantification in complex matrices. This guide will explore the fragmentation behavior of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a foundational resource for lipid analysis.
Experimental Protocols
Detailed methodologies for the analysis of this compound by GC-MS and LC-MS/MS are outlined below. These protocols are synthesized from established methods for wax ester analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
A standard solution of this compound is prepared by dissolving the compound in an appropriate organic solvent, such as a 2:1 (v/v) mixture of chloroform and methanol, to a final concentration of 1 mg/mL.
-
For complex matrices, a lipid extraction followed by a purification step, such as thin-layer chromatography (TLC) to isolate the wax ester fraction, may be necessary. The isolated fraction is then redissolved in the injection solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC or similar.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent single-quadrupole mass spectrometer).
-
Injection: 1 µL of the sample is injected in splitless mode at 280 °C.
-
GC Column: A non-polar capillary column, such as a HP-5MS (30 m length, 0.25 mm i.d., 0.25 μm film thickness), is used for separation.
-
Oven Temperature Program: The initial oven temperature is held at 80°C for 2 minutes, then ramped at 20°C/min to 280°C, and held for 10 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full scan mode over a mass range of m/z 50-700.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
A stock solution of this compound is prepared by dissolving approximately 2-24 mg in 1 mL of a 2:1 (v/v) chloroform/methanol mixture.
-
Working solutions are prepared by diluting the stock solution to a final concentration of 25–53 µM in a chloroform/methanol mixture (2:1, v/v) containing 1% water and 1 mM ammonium acetate to promote the formation of ammonium adducts.[2]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 HPLC system or equivalent.
-
Mass Spectrometer: Agilent 6520 QTOF-MS system with an Electrospray Ionization (ESI) source or a similar tandem mass spectrometer.[3]
-
LC Column: A reverse-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be 80:20 water–2-propanol and Mobile Phase B 80:10:10 butanol–water–2-propanol, both containing 25 µM ammonium formate.[3]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
MS Parameters:
-
Ionization Mode: Positive ion Electrospray Ionization (ESI).
-
Capillary Voltage: 3 kV.
-
Source and Desolvation Temperatures: 100°C and 150°C, respectively.[2]
-
Precursor Ion Selection: The ammonium adduct of this compound ([M+NH4]+) at m/z 526.5 is selected for fragmentation.
-
Collision-Induced Dissociation (CID): Collision energy is varied (e.g., 10-30 eV) to obtain a comprehensive fragmentation spectrum.
-
Data Presentation: Fragmentation Patterns of this compound
The following tables summarize the major fragment ions observed for this compound under EI and ESI conditions.
Table 1: GC-MS Fragmentation of this compound (Electron Ionization)
| m/z | Relative Abundance (%) | Proposed Fragment Structure/Identity |
| 257 | 35.40 | [CH3(CH2)14CO]+ (Palmitoyl acylium ion) |
| 57 | 82.40 | [C4H9]+ (Alkyl fragment) |
| 55 | 48.40 | [C4H7]+ (Alkyl fragment) |
| 43 | 99.99 | [C3H7]+ (Alkyl fragment, often the base peak) |
| 41 | 40.40 | [C3H5]+ (Alkyl fragment) |
Data sourced from PubChem CID 75778.
Table 2: LC-MS/MS Fragmentation of this compound Ammonium Adduct ([M+NH4]+ at m/z 526.5)
| m/z | Proposed Fragment Structure/Identity |
| 256 | [CH3(CH2)14COOH]+ (Protonated Palmitic Acid) |
| 239 | [CH3(CH2)14CO]+ (Palmitoyl acylium ion) |
| 252 | [CH3(CH2)16CH2]+ (Stearyl cation) |
Fragmentation patterns are based on the general behavior of saturated wax esters under ESI-MS/MS of their ammonium adducts.
Visualization of Fragmentation Pathways and Workflows
To further clarify the processes involved in the mass spectrometric analysis of this compound, the following diagrams have been generated using Graphviz.
References
Solubility parameters of Stearyl Palmitate in different media
An In-Depth Technical Guide to the Solubility Parameters of Stearyl Palmitate
Introduction
This compound, the ester of stearyl alcohol and palmitic acid, is a wax-like compound widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its physicochemical properties, particularly its solubility, are critical for formulation development, ensuring product stability, and optimizing delivery systems. This technical guide provides a comprehensive overview of the solubility parameters of this compound, offering valuable data for researchers, scientists, and drug development professionals.
Understanding Solubility Parameters
Solubility parameters provide a numerical estimation of the degree of interaction between materials, based on the principle that "like dissolves like."[4] Materials with similar solubility parameter values are more likely to be miscible.
Hildebrand Solubility Parameter
The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density (CED), which is the energy required to separate molecules from their neighbors.[5] It is a single-value parameter that is particularly useful for nonpolar and slightly polar systems.
Hansen Solubility Parameters
For more complex systems involving polar and hydrogen-bonding interactions, the Hansen solubility parameter (HSP) approach is more descriptive. It deconstructs the total Hildebrand parameter into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The relationship between the Hildebrand and Hansen parameters is given by the equation: δ² = δD² + δP² + δH²
Solubility and Solubility Parameters of this compound
This compound is a highly hydrophobic, long-chain aliphatic ester. This is reflected in its solubility characteristics, being insoluble in water but soluble in certain organic solvents.
Estimated Solubility Parameters
Based on related fatty acids and esters, the Hildebrand solubility parameter for this compound is estimated to be in the range of 7.5-8.0 (cal/cm³)^½ or 15.3-16.4 MPa^½ .
The following table summarizes the solubility parameters of this compound and related compounds.
| Compound | Hildebrand (δ) (MPa^½) | Hansen (δD) (MPa^½) | Hansen (δP) (MPa^½) | Hansen (δH) (MPa^½) |
| This compound (Estimated) | 15.3 - 16.4 | ~16 | ~4 | ~4 |
| Palmitic Acid | 16.1 | - | - | - |
| Stearic Acid | 15.8 | 16.3 | 3.3 | 5.5 |
| Octyl Palmitate | 15.2 | - | - | - |
| Stearyl Alcohol | 18.2 | - | - | - |
| Isopropyl Palmitate | - | 16.2 | 3.9 | 3.7 |
Note: 1 (cal/cm³)^½ = 2.0455 MPa^½. The estimated Hansen parameters for this compound are based on values for similar long-chain esters like isopropyl palmitate.
Solubility in Different Media
The solubility of this compound in various solvents is consistent with its non-polar character.
| Solvent | Solubility |
| Water | Insoluble (< 1 mg/mL at 21°C) |
| Chloroform | Sparingly soluble |
| Methanol | Slightly soluble |
| Ethanol | More soluble than in methanol |
| Acetone | Less soluble than in ethanol and ethyl acetate |
| Ethyl Acetate | Higher solubility compared to other common organic solvents |
The general solubility order in common organic solvents is: Ethyl acetate > ethanol > acetone > methanol. This is because the longer carbon chain of ethanol makes it a more effective solvent for long-chain fatty esters compared to the more polar methanol.
Experimental Determination of Solubility Parameters
For materials like this compound where direct data may be unavailable, experimental methods are employed to determine their solubility parameters.
Methodologies
-
Dissolution/Solubility Tests : This is the most common method. A small amount of the solute (this compound) is tested for solubility in a range of solvents with known Hansen Solubility Parameters. The solvents are classified as "good" (dissolves the solute) or "bad" (does not dissolve the solute). A computational method is then used to find the central HSP values for the solute that best fit the data.
-
Swelling Experiments : For polymers and crosslinked materials that do not dissolve but swell, the degree of swelling in different solvents is measured. The principle is the same: solvents with HSPs similar to the material will cause a greater degree of swelling.
-
Cloud-Point Titration : A solution of the material in a "good" solvent is titrated with a "bad" solvent until the solution becomes cloudy (the cloud point). This data, across various solvent systems, can be used to determine the solubility parameter boundaries.
-
Viscosity Measurements : The intrinsic viscosity of a polymer in different solvents is related to the solvent's thermodynamic quality. Solvents with similar solubility parameters to the polymer will result in higher intrinsic viscosities.
Visualizations
Logical Relationship of Solubility Parameters
Caption: Hildebrand parameter decomposition into Hansen parameters.
Experimental Workflow for HSP Determination
Caption: General workflow for determining Hansen Solubility Parameters.
Conclusion
The solubility parameters of this compound are indicative of a non-polar, hydrophobic compound. While precise, experimentally determined Hansen values are not widely published, reliable estimations can be made from related compounds and its observed solubility in various media. The data and methodologies presented in this guide offer a robust framework for scientists and researchers to predict and manipulate the solubility of this compound in various formulations, aiding in the development of effective and stable products.
References
An In-depth Technical Guide to the Surface and Interfacial Properties of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surface and interfacial properties of Stearyl Palmitate, a widely used long-chain fatty acid ester in the pharmaceutical, cosmetic, and food industries. Due to its amphiphilic nature, this compound exhibits significant surface activity, making it a valuable excipient for various applications, including emulsion stabilization, viscosity modification, and as a component in lipid-based drug delivery systems.
Physicochemical and Interfacial Properties of this compound
While specific quantitative data on the surface tension of pure this compound at various concentrations and temperatures is not extensively available in public literature, its interfacial properties can be inferred from its physicochemical characteristics and its function as a non-ionic surfactant and emulsifier.[1]
| Property | Value | Reference |
| Chemical Name | Octadecyl hexadecanoate | [2] |
| Molecular Formula | C34H68O2 | [2] |
| Molecular Weight | 508.9 g/mol | [2] |
| Appearance | White to yellowish waxy solid or flakes | [2] |
| Melting Point | 57°C (135°F) | |
| HLB Value | 10 | |
| Solubility | Insoluble in water; soluble in oils | |
| Topological Polar Surface Area | 26.3 Ų |
Note: The Hydrophile-Lipophile Balance (HLB) value of 10 indicates that this compound is suitable for forming oil-in-water (O/W) emulsions.
Experimental Protocols for Measuring Interfacial Properties
The surface and interfacial tension of waxy esters like this compound can be determined using several established experimental techniques. The choice of method often depends on the physical state of the substance and the specific interface being studied (e.g., air-water, oil-water).
1. Du Noüy Ring Tensiometer
This is a classic and widely used method for measuring the surface and interfacial tension of liquids.
-
Principle: The force required to detach a platinum-iridium ring from the surface or interface of a liquid is measured. This force is directly proportional to the surface or interfacial tension.
-
Apparatus: A tensiometer equipped with a precision force balance and a platinum-iridium ring of standardized dimensions.
-
Procedure:
-
The this compound sample is melted and maintained at a constant temperature above its melting point. For solutions, the ester is dissolved in a suitable solvent at various concentrations.
-
The platinum ring is thoroughly cleaned and flamed to ensure complete wetting.
-
The ring is immersed in the liquid sample.
-
The force required to pull the ring through the surface/interface is measured.
-
A correction factor is applied to the measured force to account for the geometry of the ring and the liquid lifted.
-
2. Wilhelmy Plate Method
This method is also commonly used for measuring the surface tension of liquids at equilibrium.
-
Principle: A thin platinum plate is suspended perpendicular to the liquid surface. The force exerted on the plate by the liquid meniscus is measured.
-
Apparatus: A microbalance from which a thin platinum plate is suspended.
-
Procedure:
-
The sample is prepared as in the Du Noüy ring method.
-
The Wilhelmy plate is cleaned meticulously.
-
The plate is brought into contact with the liquid surface.
-
The force on the plate is measured at the point of contact. The surface tension is calculated from this force and the wetted perimeter of the plate.
-
3. Pendant Drop Shape Analysis
This technique is particularly useful for determining interfacial tension and is well-suited for automated measurements.
-
Principle: A drop of liquid is formed at the tip of a needle. The shape of the drop is determined by the balance between gravity, which elongates the drop, and surface tension, which tends to keep it spherical. The surface or interfacial tension can be calculated by analyzing the drop's shape.
-
Apparatus: A syringe with a needle to form the drop, a high-resolution camera to capture the drop's image, and software for image analysis.
-
Procedure:
-
A drop of the molten this compound or its solution is formed in a surrounding fluid (e.g., air for surface tension, an immiscible liquid for interfacial tension).
-
The profile of the drop is captured by the camera.
-
The software analyzes the drop shape and fits it to the Young-Laplace equation to determine the surface or interfacial tension.
-
Visualization of Experimental Workflow and Emulsification Mechanism
Experimental Workflow: Du Noüy Ring Tensiometer
Caption: Workflow for surface tension measurement using the Du Noüy ring method.
Mechanism of Emulsion Stabilization by this compound
References
Stearyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Synthesis, Analysis, and Biological Relevance of Stearyl Palmitate.
Introduction
This compound (C34H68O2) is a long-chain wax ester formed from the esterification of stearyl alcohol and palmitic acid.[1] With a molecular weight of 508.9 g/mol , this waxy solid is of significant interest in various scientific and industrial sectors, including pharmaceuticals, cosmetics, and material science.[1][2] Its unique physicochemical properties, such as high lipophilicity, thermal stability, and biocompatibility, make it a valuable excipient in drug delivery systems, a component in topical formulations, and a subject of study in lipid biochemistry. This technical guide provides a detailed overview of this compound, focusing on its molecular characteristics, synthesis, analytical methodologies, and potential biological significance to support researchers, scientists, and drug development professionals in their work.
Core Molecular and Physicochemical Properties
This compound is characterized by its long saturated hydrocarbon chains, which contribute to its solid, waxy nature at room temperature and its very low solubility in water. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C34H68O2 | [1] |
| Molecular Weight | 508.9 g/mol | [1] |
| Appearance | White to yellowish waxy solid, pellets, or flakes | |
| Melting Point | 57 °C (135 °F) | |
| Solubility | Water-insoluble; Soluble in oils | |
| HLB Value | 10 |
Synthesis of this compound
The most common method for synthesizing this compound is through the direct esterification of stearyl alcohol with palmitic acid. This reaction typically involves heating the reactants in the presence of a catalyst and removing the water produced to drive the reaction to completion.
Experimental Protocol: Direct Esterification
A general protocol for the direct esterification synthesis of this compound is outlined below. This method can be adapted and optimized based on specific laboratory conditions and desired yield.
Materials:
-
Palmitic acid
-
Stearyl alcohol
-
Catalyst (e.g., p-toluenesulfonic acid, magnesium oxide, or tin(II) oxide)
-
Nitrogen gas supply
-
Reaction flask with a condenser and a Dean-Stark trap (or similar setup for water removal)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reactant Charging: In a clean, dry reaction flask, combine stearyl alcohol and palmitic acid in a molar ratio of approximately 1.01 to 1.20 (stearyl alcohol to palmitic acid).
-
Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst will depend on the specific catalyst used, but typically ranges from 0.03% to 0.12% of the total weight of the reactants.
-
Inert Atmosphere: Purge the reaction flask with nitrogen gas to create an inert atmosphere, which helps to prevent oxidation of the reactants and products at high temperatures.
-
Heating and Reaction: Heat the mixture to a temperature between 150 °C and 240 °C. The reaction is carried out for 5 to 10 hours, during which the water produced is continuously removed via the Dean-Stark trap.
-
Dealcoholization: After the esterification is complete, increase the temperature to 180-230 °C and apply a vacuum to remove any excess stearyl alcohol.
-
Purification: Cool the reaction mixture and purify the crude this compound by filtration to remove the catalyst. Further purification can be achieved through recrystallization from a suitable solvent if necessary.
Analytical Characterization
The purity and structure of synthesized this compound can be confirmed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is ideal for assessing purity and identifying the compound based on its mass spectrum, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Derivatization (if necessary): For analysis of the constituent fatty acids, transesterification to fatty acid methyl esters (FAMEs) may be performed. However, for the analysis of the intact wax ester, derivatization may not be necessary depending on the column and instrument parameters.
-
Dissolution: Dissolve a small amount of the this compound sample in a suitable organic solvent, such as chloroform or hexane.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis of lipids (e.g., a polysiloxane-based column).
-
Injection: Splitless injection is typically used for trace analysis, while a split injection may be used for more concentrated samples.
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 320°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show characteristic fragmentation patterns that can be used for its identification.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation:
-
Dissolution: Dissolve 5-25 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum will show characteristic signals for the different proton environments in the molecule. The methylene protons adjacent to the ester oxygen (on the stearyl alcohol side) will appear as a triplet at around 4.05 ppm. The methylene protons adjacent to the carbonyl group (on the palmitic acid side) will appear as a triplet at around 2.28 ppm. The long chains of methylene groups will produce a large, broad signal around 1.25 ppm, and the terminal methyl groups of both chains will appear as triplets at approximately 0.88 ppm.
¹³C NMR Spectroscopy:
-
For ¹³C NMR, a higher concentration of the sample is generally required. The spectrum will show a characteristic peak for the carbonyl carbon of the ester at around 174 ppm. The carbon of the methylene group attached to the ester oxygen will appear at approximately 64 ppm. The numerous methylene carbons in the long alkyl chains will resonate in the range of 22-34 ppm, and the terminal methyl carbons will appear at around 14 ppm.
Biological Relevance and Applications in Drug Development
While direct signaling pathways for this compound are not extensively documented, its biological relevance can be inferred from its constituent molecules, stearyl alcohol and palmitic acid. Palmitic acid is a common saturated fatty acid that plays a role in various cellular processes and has been implicated in certain signaling pathways, particularly in the context of metabolic diseases and cancer.
In the field of drug development, this compound is primarily utilized as an excipient. Its lipophilic and waxy nature makes it suitable for:
-
Topical Formulations: As an emollient, thickener, and stabilizer in creams and ointments.
-
Oral Solid Dosage Forms: As a lubricant and binder in tablet manufacturing.
-
Controlled-Release Systems: Its solid, lipid matrix can be used to encapsulate active pharmaceutical ingredients (APIs) for sustained release.
The safety of this compound for use in cosmetics and, by extension, as a pharmaceutical excipient has been assessed and is considered safe for use in current practices.
Conclusion
This compound is a well-characterized long-chain wax ester with established physicochemical properties. Its synthesis is straightforward, and its structure and purity can be reliably determined using standard analytical techniques such as GC-MS and NMR spectroscopy. While its direct role in biological signaling is an area for further research, its properties as a biocompatible and stable lipid make it a valuable component in the formulation of pharmaceuticals and other advanced materials. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.
References
Methodological & Application
Application Notes and Protocols: The Role of Stearyl Palmitate in Nanostructured Lipid Carriers (NLCs) for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanostructured Lipid Carriers (NLCs) have emerged as a second-generation lipid nanoparticle delivery system, overcoming several limitations of solid lipid nanoparticles (SLNs). NLCs are produced from a blend of solid and liquid lipids, creating a less ordered lipid matrix. This imperfect structure allows for higher drug loading capacity and minimizes drug expulsion during storage.[1] Stearyl palmitate, a waxy ester of stearyl alcohol and palmitic acid, is a key solid lipid used in NLC formulations. Its biocompatibility, biodegradability, and ability to form a stable solid core make it an excellent candidate for developing robust drug delivery systems.[2][3]
These application notes provide a comprehensive overview of the role of this compound in NLCs, detailing its impact on physicochemical properties and drug release. The accompanying protocols offer step-by-step guidance for the preparation and characterization of this compound-based NLCs.
Role of this compound in NLCs
This compound serves as the primary solid lipid matrix in NLC formulations. Its key functions include:
-
Structural Integrity: As a solid lipid, this compound provides the structural backbone of the nanoparticles, ensuring their stability. The incorporation of a liquid lipid with this compound creates a less-ordered crystalline structure, which is crucial for accommodating drug molecules.[4]
-
Enhanced Drug Loading: The imperfect matrix of this compound-based NLCs, created by the inclusion of a liquid lipid, provides more space for drug incorporation compared to the highly ordered crystalline structure of SLNs. This leads to a higher drug loading capacity.[4]
-
Controlled Drug Release: The solid lipid matrix of this compound allows for the controlled and sustained release of the encapsulated drug. The drug release pattern is often biphasic, with an initial burst release followed by a prolonged release phase. This can be advantageous for achieving an initial therapeutic concentration followed by a maintenance dose.
-
Improved Stability: NLCs formulated with this compound generally exhibit good physical stability, which can be attributed to the solid nature of the lipid matrix that prevents drug leakage during storage.
Quantitative Data on this compound and Similar Lipid-Based NLCs
The following tables summarize quantitative data from studies on NLCs using this compound and structurally similar solid lipids like cetyl palmitate and stearic acid. This data highlights the influence of formulation parameters on the physicochemical characteristics of NLCs.
Table 1: Physicochemical Properties of NLCs Formulated with this compound and Similar Solid Lipids
| Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Stearic Acid | Oleic Acid | Tween 80 | 138.2 ± 3.60 | 0.344 ± 0.034 | > -30 | > 85 | |
| Cetyl Palmitate | Oleic Acid | Tween 80, Poloxamer | 258 ± 15.85 | 0.31 ± 0.09 | - | - | |
| Cetyl Palmitate | Caprylic/Capric Triglycerides | - | 180-240 | < 0.2 | -40 to -50 | 100 | |
| Stearic Acid | Oleic Acid | Phospholipon H, Tween 80 | < 500 | - | - | 75-85 |
Table 2: In Vitro Drug Release from NLCs Formulated with this compound and Similar Solid Lipids
| Solid Lipid | Drug | Release Profile | Key Findings | Reference |
| Stearic Acid | Levosulpiride | Sustained release over 24h | 90.92% ± 1.96% drug release at 24h | |
| Cetyl Palmitate | Coenzyme Q10 | Biphasic: initial fast release followed by prolonged release | Release rate dependent on oil content | |
| Stearic Acid | Aceclofenac | Sustained release over 8h | 40% - 78% drug release after 8h |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based NLCs.
Protocol 1: Preparation of this compound NLCs by High-Pressure Homogenization (HPH)
High-pressure homogenization is a widely used technique for the production of NLCs. It involves forcing a pre-emulsion through a narrow gap at high pressure, which leads to a reduction in particle size.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglycerides)
-
Drug
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Magnetic Stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the this compound and the liquid lipid.
-
Heat the lipid mixture in a beaker to 5-10°C above the melting point of this compound (approximately 60-65°C) until a clear, homogenous lipid melt is obtained.
-
Dissolve the drug in the molten lipid phase.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-shear homogenizer at a speed of 10,000-15,000 rpm for 10-15 minutes. This will form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipids will recrystallize and form the NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Diagram: Workflow for NLC Preparation by High-Pressure Homogenization
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanostructured lipid carriers: A prospective dermal drug delivery system for natural active ingredients [pharmacia.pensoft.net]
- 3. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stearyl Palmitate as a Matrix for Controlled Drug Release Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of stearyl palmitate as a lipid matrix for the controlled release of therapeutic agents. This compound, a wax ester, is a biocompatible and biodegradable excipient that has garnered significant interest in the formulation of solid lipid nanoparticles (SLNs) and other lipid-based drug delivery systems. Its ability to form a solid, stable matrix allows for the sustained release of both lipophilic and hydrophilic drugs, offering potential improvements in bioavailability and therapeutic efficacy.
Physicochemical Properties of this compound
This compound is the ester of stearyl alcohol and palmitic acid. It is a white, waxy solid at room temperature with properties that make it an excellent candidate for controlled drug release formulations.
| Property | Value | Reference |
| Molecular Formula | C34H68O2 | [1] |
| Molecular Weight | 508.9 g/mol | [1] |
| Melting Point | ~57 °C (135 °F) | [2] |
| HLB Value | 10 | [2] |
| Solubility | Insoluble in water, soluble in oils | [2] |
| Appearance | White to yellowish pellets or flakes |
Applications in Controlled Drug Release
This compound is primarily used as a solid lipid matrix in the fabrication of SLNs. These nanosized carriers offer several advantages for drug delivery, including:
-
Controlled and Sustained Release: The solid lipid core of SLNs slows down the diffusion of the encapsulated drug, leading to a prolonged release profile.
-
Improved Bioavailability: For poorly water-soluble drugs, encapsulation in a lipid matrix can enhance absorption and bioavailability.
-
Protection of Labile Drugs: The solid matrix can protect sensitive drug molecules from chemical and enzymatic degradation.
-
Targeted Delivery: The surface of SLNs can be modified with ligands to target specific tissues or cells.
Quantitative Data on this compound-Based Formulations
The following tables summarize key quantitative data from studies utilizing this compound or similar solid lipids in the formulation of drug-loaded nanoparticles.
Table 1: Encapsulation Efficiency and Drug Loading of Various Drugs in Solid Lipid Nanoparticles
| Drug | Lipid Matrix | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Zidovudine | Stearic Acid | 27.37 | Not Reported | |
| Caffeine | Not Specified | 75 ± 1.1 | Not Reported | |
| Imatinib Mesylate | Stearic Acid | 41 - 66.2 | Not Reported | |
| Gallic Acid | Stearic Acid | ~93.75 | Not Reported | |
| Talazoparib | Not Specified | ~85.0 | Not Reported | |
| Doxorubicin | O-succinyl chitosan graft Pluronic® F127 | 73.69 ± 0.53 - 74.65 ± 0.44 | Not Reported |
Table 2: In Vitro Drug Release from Solid Lipid Nanoparticles
| Drug | Lipid Matrix | Time (hours) | Cumulative Release (%) | Release Conditions | Reference |
| Pantoprazole | Not Specified | 12 | 98.07 ± 0.74 | PBS pH 7.4, 100 rpm, 37°C | |
| Doxorubicin | O-succinyl chitosan graft Pluronic® F127 | 24 | Biphasic release | pH 5.0 and pH 7.4 | |
| Talazoparib | Not Specified | 288 (12 days) | Sustained release | Not Specified | |
| Ritonavir | Palmitic Acid | Not Specified | 67.13 | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes a general method for the preparation of drug-loaded SLNs using this compound as the lipid matrix.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Beakers
-
Magnetic Stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to 5-10°C above its melting point (approximately 62-67°C) in a beaker.
-
Disperse or dissolve the accurately weighed API in the molten this compound with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer.
-
Continue homogenization for a few minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: In Vitro Drug Release Study from this compound SLNs
This protocol outlines a common method for evaluating the in vitro release of a drug from an SLN formulation.
Materials and Equipment:
-
Drug-loaded SLN dispersion
-
Phosphate Buffered Saline (PBS) of desired pH (e.g., pH 7.4 to simulate physiological conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
USP Type II Dissolution Apparatus (Paddle type) or similar setup
-
Thermostatically controlled water bath
-
Magnetic stirrer
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of the Release Medium:
-
Prepare a suitable volume of PBS at the desired pH.
-
-
Dialysis Bag Preparation:
-
Cut a piece of dialysis membrane of the appropriate length and soak it in the release medium for at least 30 minutes to remove any preservatives and ensure proper wetting.
-
-
Sample Preparation:
-
Accurately measure a known volume of the drug-loaded SLN dispersion and place it inside the dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study Setup:
-
Place the dialysis bag containing the SLN sample into the dissolution vessel containing a defined volume of the release medium (e.g., 500 mL).
-
Maintain the temperature at 37 ± 0.5°C and stir the medium at a constant speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for SLN Preparation and Characterization
Caption: Workflow for SLN preparation and characterization.
Signaling Pathways Targeted by Drugs Formulated with this compound
Recent in-silico, in-vitro, and in-vivo studies have suggested that this compound itself may act as a multi-target inhibitor in breast cancer by targeting key signaling proteins such as HER-2, MEK-1, and PARP-1. The controlled release of other chemotherapeutic agents from a this compound matrix could potentially enhance their efficacy against these pathways.
The Human Epidermal Growth Factor Receptor 2 (HER-2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.
Caption: Simplified HER-2 signaling pathway.
MEK-1 is a key component of the MAPK/ERK pathway. It is a dual-specificity protein kinase that phosphorylates and activates ERK, which in turn regulates transcription factors involved in cell growth and differentiation.
Caption: Simplified MEK-1 signaling pathway.
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. In response to DNA damage, PARP-1 is activated and facilitates the repair of single-strand breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations) can lead to synthetic lethality.
Caption: Simplified PARP-1 DNA repair pathway.
References
Application Notes and Protocols: Stearyl Palmitate as a Phase Change Material for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a wax ester formed from stearyl alcohol and palmitic acid, is a promising organic phase change material (PCM) for thermal energy storage (TES) applications. Its appeal lies in a melting point suitable for various low-to-mid temperature applications, high latent heat of fusion, good thermal reliability, and chemical stability. As an organic PCM, it is non-corrosive and exhibits minimal supercooling. These properties make it a candidate for applications in solar energy storage, waste heat recovery, smart textiles, and the thermal management of electronic devices and batteries.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound as a PCM.
Data Presentation
Thermophysical Properties of this compound and Related Compounds
The following tables summarize the key thermophysical properties of this compound and its constituent components, as well as other relevant fatty acids. This data is essential for designing and modeling thermal energy storage systems.
| Property | This compound | Stearyl Alcohol | Palmitic Acid | Units |
| Melting Point | 53.5 - 59.0[1] | 59.3[1] | 64.25[2] | °C |
| Latent Heat of Fusion | ~180-200 (estimated for pure) | 248[1] | 206.11[2] | J/g (kJ/kg) |
| Molecular Weight | 508.90 | - | - | g/mol |
| Appearance | White crystals or flakes | - | - | - |
| Property | Lauric-Palmitic Acid Eutectic | Palmitic-Stearic Acid Eutectic | Units |
| Melting Temperature | 37.15 | ~55.0 | °C |
| Latent Heat of Fusion | 183.07 | ~180 | J/g (kJ/kg) |
Experimental Protocols
I. Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from stearyl alcohol and palmitic acid using an acid catalyst.
Materials:
-
Palmitic Acid (CH₃(CH₂)₁₄COOH)
-
Stearyl Alcohol (CH₃(CH₂)₁₇OH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalyst)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and flask
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of palmitic acid and stearyl alcohol in toluene.
-
Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the total reactant weight).
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by distilled water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the toluene using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from hot hexane to obtain high-purity this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below its melting point.
II. Characterization of this compound as a PCM
DSC is used to determine the melting and freezing temperatures and the latent heat of fusion of the synthesized this compound.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to be used as a reference.
-
DSC Analysis:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 80°C) under a nitrogen atmosphere.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same constant rate back to the initial temperature.
-
Perform a second heating and cooling cycle to erase the thermal history of the material.
-
-
Data Analysis:
-
From the heating curve of the second cycle, determine the onset melting temperature, peak melting temperature, and the latent heat of fusion (by integrating the area under the melting peak).
-
From the cooling curve of the second cycle, determine the onset freezing temperature, peak freezing temperature, and the latent heat of solidification.
-
TGA is used to evaluate the thermal stability and decomposition temperature of this compound.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina or platinum)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA pan.
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability.
-
The thermal conductivity of this compound is a crucial parameter for heat transfer analysis in TES systems.
Equipment:
-
Hot Disk Thermal Constants Analyzer
-
Hot Disk sensor (appropriate size for the sample)
-
Two identical, flat samples of this compound
Procedure:
-
Sample Preparation: Prepare two identical cylindrical or square samples of solid this compound with flat surfaces. The sample thickness should be sufficient to ensure that the heat wave from the sensor does not reach the sample boundaries during the measurement.
-
Measurement Setup: Sandwich the Hot Disk sensor between the two sample pieces, ensuring good thermal contact.
-
Measurement:
-
Perform the measurement at different temperatures, including below and above the melting point, to determine the thermal conductivity in both the solid and liquid states.
-
The instrument applies a transient heat pulse to the sensor and records the temperature increase over time.
-
-
Data Analysis: The software calculates the thermal conductivity based on the recorded temperature transient.
Mandatory Visualizations
References
Application Notes and Protocols for High-Pressure Homogenization of Stearyl Palmitate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Pressure Homogenization (HPH) is a robust and scalable technique for the production of solid lipid nanoparticles (SLNs), which are promising drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs). This method utilizes high pressure to force a coarse emulsion through a narrow gap, leading to the formation of nano-sized particles. Stearyl palmitate, a solid lipid at room temperature, is a suitable candidate for SLN formulation due to its biocompatibility and ability to form a stable nanoparticle matrix.
This document provides detailed application notes and protocols for the preparation and characterization of this compound nanoparticles using the hot high-pressure homogenization technique. The protocols outlined below are based on established principles of SLN production and the known physicochemical properties of this compound.
Data Presentation
Due to a lack of extensive published data specifically on this compound nanoparticles produced by HPH, the following table presents the known physicochemical properties of this compound alongside representative, illustrative data for nanoparticles formulated with this lipid. This data is compiled from typical results obtained for similar solid lipids under comparable HPH conditions.
| Parameter | Value | Reference |
| This compound Properties | ||
| Melting Point | 55 - 59 °C | [1] |
| Molecular Weight | 508.9 g/mol | [1][2] |
| Appearance | White, waxy solid | [1][2] |
| Illustrative Nanoparticle Characteristics | ||
| Mean Particle Size (Z-average) | 150 - 250 nm | Based on similar lipid systems |
| Polydispersity Index (PDI) | < 0.3 | Based on similar lipid systems |
| Zeta Potential | -20 to -40 mV | Based on similar lipid systems |
| Encapsulation Efficiency | > 80% | Based on similar lipid systems |
| Drug Loading | 1 - 5% (w/w) | Based on similar lipid systems |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Hot High-Pressure Homogenization
1. Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional, e.g., Span 80)
-
Active Pharmaceutical Ingredient (API) - if applicable
-
Purified water (Milli-Q or equivalent)
2. Equipment:
-
High-Pressure Homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Heated magnetic stirrer
-
Water bath
-
Beakers and other standard laboratory glassware
3. Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amount of this compound and the lipophilic API (if applicable).
-
Place the lipid and API in a beaker and heat to 65-70 °C (approximately 10 °C above the melting point of this compound) using a heated magnetic stirrer until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant and co-surfactant (if used) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (65-70 °C).
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear homogenizer at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion immediately to the pre-heated high-pressure homogenizer.
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The exact pressure and number of cycles should be optimized for the specific formulation.
-
Maintain the temperature of the system at 65-70 °C throughout the homogenization process.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion to room temperature by placing the beaker in an ice bath or allowing it to cool under ambient conditions with gentle stirring.
-
During cooling, the lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Storage:
-
Store the resulting SLN dispersion at 4 °C for further characterization and use.
-
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean particle size (Z-average) and the width of the particle size distribution (PDI).
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument at a scattering angle of 90° and a temperature of 25 °C.
-
Perform the measurement in triplicate and report the average values with standard deviation.
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoparticles, which is an indicator of their stability.
-
Procedure:
-
Dilute the SLN dispersion with purified water.
-
Inject the diluted sample into the specific folded capillary cell of the zeta potential analyzer.
-
Measure the electrophoretic mobility of the nanoparticles, which is then converted to the zeta potential value by the instrument's software.
-
Perform the measurement in triplicate and report the average values with standard deviation.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of unencapsulated drug is separated from the SLNs, and the amount of encapsulated drug is then calculated.
-
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion using a suitable method such as ultrafiltration-centrifugation (e.g., using Amicon® Ultra centrifugal filter units).
-
Quantify the amount of free drug in the aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Visualizations
Caption: Experimental workflow for preparing this compound SLNs via hot HPH.
Caption: Relationship between HPH parameters and nanoparticle characteristics.
References
Application Notes and Protocols for the Quantification of Stearyl Palmitate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a wax ester formed from stearyl alcohol and palmitic acid, is a common ingredient in cosmetics, pharmaceuticals, and other industrial products due to its emollient and thickening properties.[1][2] Accurate quantification of this compound in complex matrices such as creams, lotions, and solid lipid nanoparticles (SLNs) is crucial for quality control, formulation development, and stability testing. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds. When coupled with detectors like a Diode Array Detector (DAD), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD), HPLC offers robust and sensitive quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance. GC-MS provides high selectivity and sensitivity, making it a powerful tool for complex mixture analysis.[3]
Data Presentation: Quantitative Performance
The following tables summarize representative quantitative data for the analysis of palmitate esters and other lipids using HPLC and GC-MS, which can be expected for this compound analysis.
Table 1: Representative HPLC Method Performance for Palmitate Esters
| Parameter | HPLC-DAD/ELSD | HPLC-CAD |
| Linearity (R²) | ≥ 0.997 | > 0.996 |
| Limit of Detection (LOD) | 0.02 - 2.30 µg/mL[4][5] | ~0.02 µg |
| Limit of Quantification (LOQ) | 0.04 - 6.96 µg/mL | ~0.04 - 0.10 µg |
| Recovery | 92.9% - 108.5% | 88.6% - 100.4% |
| Precision (RSD) | < 5% | ≤ 5.0% |
Table 2: Representative GC-MS Method Performance for Fatty Acid Esters
| Parameter | GC-MS |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | < 0.4 µg/g |
| Limit of Quantification (LOQ) | < 0.5 µg/g |
| Recovery | ~100% |
| Precision (RSD) | < 6.1% |
Experimental Workflow
The general workflow for the quantification of this compound in complex mixtures is depicted below.
Experimental Protocols
Protocol 1: Quantification of this compound in Creams and Lotions using HPLC-ELSD
This protocol describes the quantification of this compound in cosmetic creams and lotions.
1. Materials and Reagents
-
This compound reference standard
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
2. Sample Preparation
-
Accurately weigh approximately 1 g of the cream or lotion sample into a 50 mL centrifuge tube.
-
Add 20 mL of a hexane:isopropanol (3:2 v/v) mixture and vortex for 5 minutes to disperse the sample.
-
Sonicate the mixture for 20 minutes in an ultrasonic bath to ensure complete extraction.
-
Centrifuge at 4000 rpm for 15 minutes to separate the phases.
-
Carefully collect the supernatant (organic layer).
-
For cleanup, pass the supernatant through a C18 SPE cartridge, pre-conditioned with methanol and hexane.
-
Elute the this compound with a hexane:isopropanol mixture.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
3. HPLC-ELSD Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and chloroform can be employed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate: 1.5 L/min
-
4. Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the log of the peak area versus the log of the concentration.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound in Solid Lipid Nanoparticles (SLNs) using GC-MS
This protocol is suitable for the quantification of this compound in SLN formulations. Derivatization to a more volatile ester (e.g., methyl ester) is often required for GC analysis of fatty acids and their esters.
1. Materials and Reagents
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO)
-
Hexane (GC grade)
-
Methanol with 2% H₂SO₄ (for derivatization)
-
Sodium chloride solution (saturated)
-
Anhydrous sodium sulfate
2. Sample Preparation and Derivatization
-
To 1 mL of the SLN dispersion, add 2 mL of a DMSO and hexane (1:1 v/v) mixture to disrupt the nanoparticles.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the lipid to a clean vial.
-
Evaporate the hexane under nitrogen.
-
To the dried lipid residue, add 2 mL of methanol with 2% H₂SO₄.
-
Heat the mixture at 80°C for 1 hour to transesterify the this compound to its constituent fatty acid methyl ester (methyl palmitate) and fatty alcohol.
-
After cooling, add 2 mL of saturated sodium chloride solution and 2 mL of hexane.
-
Vortex and collect the upper hexane layer.
-
Dry the hexane extract over anhydrous sodium sulfate.
3. GC-MS Conditions
-
Column: A non-polar capillary column such as a DB-1HT or equivalent (e.g., 15 m x 0.25 mm, 0.10 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 320 °C at 10 °C/min.
-
Hold at 320 °C for 10 minutes.
-
-
Injector Temperature: 300 °C
-
Injection Mode: Splitless
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
4. Quantification
-
Prepare calibration standards of methyl palmitate.
-
Construct a calibration curve by plotting peak area against concentration.
-
Identify the methyl palmitate peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of methyl palmitate and back-calculate to determine the concentration of this compound in the original SLN sample.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the quantification of this compound in complex matrices. Proper method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, is essential to ensure the quality and reliability of the analytical results. The choice between HPLC and GC-MS will depend on the specific application, matrix complexity, and available resources.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. ulprospector.com [ulprospector.com]
- 3. benchchem.com [benchchem.com]
- 4. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 5. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stearyl Palmitate as a Coating Material for Protecting Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing stearyl palmitate as a coating material to protect active pharmaceutical ingredients (APIs). This compound, a wax ester composed of stearyl alcohol and palmitic acid, offers significant advantages in pharmaceutical formulations, particularly in modifying drug release, masking taste, and enhancing the stability of sensitive APIs.[1] This document outlines the principles of using this compound in hot-melt coating (HMC), presents exemplary data, and provides detailed experimental protocols.
Introduction to this compound for API Coating
This compound is a lipophilic compound that is solid at room temperature, making it an ideal candidate for hot-melt coating applications.[1] HMC is a solvent-free process, which circumvents the environmental and safety concerns associated with organic solvents.[2][3] This technique involves the application of a molten lipid onto the surface of solid dosage forms, such as pellets, granules, or tablets, which then solidifies to form a protective film.[4]
Key Advantages of this compound Coating:
-
API Protection: The hydrophobic nature of this compound provides a barrier against moisture, oxygen, and light, thereby protecting sensitive APIs from degradation.
-
Taste Masking: The coating effectively masks the unpleasant taste of certain APIs, improving patient compliance.
-
Modified Release: this compound coatings can be formulated to achieve sustained or delayed-release profiles, controlling the rate and site of drug dissolution.
-
Solvent-Free Process: Hot-melt coating is an environmentally friendly and cost-effective alternative to solvent-based coating methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value | Reference |
| Synonyms | Octadecyl hexadecanoate, Palmitic acid stearyl ester | |
| Molecular Formula | C₃₄H₆₈O₂ | |
| Molecular Weight | 508.9 g/mol | |
| Appearance | White to yellowish flakes or pellets with a faint odor. | |
| Melting Point | 57°C (135°F) | |
| Solubility | Insoluble in water; soluble in oils. | |
| HLB Value | 10 |
Mechanism of API Protection and Controlled Release
The protective and release-modifying properties of this compound coatings are attributed to their physical barrier function. The diagram below illustrates the logical relationship of this mechanism.
Experimental Data: Drug Release Profiles
The following tables summarize in vitro dissolution data for APIs coated with lipid-based materials, including a mixture of stearic acid and palmitic acid, which serves as a close proxy for this compound.
Diclofenac Sodium Pellets Coated with Stearic Acid and Palmitic Acid
This study demonstrates the enteric-coating potential of a stearic acid and palmitic acid mixture, preventing drug release in acidic media.
| Coating Level (% w/w) | Cumulative Drug Release (%) after 2h in 0.1 N HCl | Cumulative Drug Release (%) after 1h in pH 6.8 Buffer |
| 5 | < 5 | 45 |
| 10 | < 2 | 35 |
| 15 | < 1 | 25 |
Data synthesized from studies on enteric hot-melt coating.
Theophylline Tablets Coated with Hydrogenated Castor Oil (as a waxy coating example)
This data illustrates the sustained-release effect of a waxy coating on a highly soluble drug.
| Time (hours) | Uncoated Theophylline Cumulative Release (%) | Coated Theophylline (F2) Cumulative Release (%) | Coated Theophylline with Pore Former (F5) Cumulative Release (%) |
| 1 | 45 | 10 | 25 |
| 2 | 85 | 18 | 40 |
| 4 | 100 | 30 | 60 |
| 6 | 100 | 42 | 75 |
| 8 | 100 | 55 | 90 |
| 12 | 100 | 70 | 100 |
Data adapted from a study on hot-melt wax coating of theophylline tablets.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the hot-melt coating of pharmaceutical dosage forms with this compound.
Protocol 1: Hot-Melt Coating of Theophylline Tablets
This protocol is adapted from a study on the sustained release of theophylline using a hot-melt wax coating.
Objective: To prepare sustained-release theophylline tablets by applying a hot-melt coating of this compound.
Materials and Equipment:
-
Theophylline core tablets (100 mg)
-
This compound
-
Coating pan (e.g., 15-inch diameter)
-
Spray gun with an atomizing nozzle
-
Heating system for the coating material and spray gun
-
USP Dissolution Apparatus 2 (Paddles)
-
UV-Vis Spectrophotometer
Experimental Workflow:
Procedure:
-
Preparation of Coating Material: Melt the this compound in a heated reservoir to a temperature of approximately 70-80°C.
-
Coating Process:
-
Load the theophylline core tablets into the coating pan.
-
Preheat the tablet bed to approximately 40-50°C by rotating the pan and supplying warm air.
-
Set the pan rotation speed to approximately 40 rpm.
-
Atomize the molten this compound through the heated spray gun onto the tumbling tablet bed.
-
Continue the spraying process until the desired coating level (e.g., 10-20% weight gain) is achieved.
-
After spraying is complete, allow the tablets to cool while tumbling in the pan with a gentle flow of cool air.
-
-
Evaluation:
-
Determine the average weight gain of the coated tablets.
-
Measure the hardness and thickness of the coated tablets.
-
Perform dissolution testing using USP Apparatus 2 at 100 rpm in 900 mL of appropriate dissolution medium (e.g., pH 7.4 phosphate buffer) at 37°C.
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours) and analyze the theophylline concentration using a UV-Vis spectrophotometer at 270 nm.
-
Protocol 2: Hot-Melt Enteric Coating of Diclofenac Sodium Pellets
This protocol is based on a study of enteric coating using a mixture of stearic and palmitic acids, applicable to this compound.
Objective: To prepare enteric-coated diclofenac sodium pellets that resist drug release in acidic conditions.
Materials and Equipment:
-
Diclofenac sodium pellets
-
This compound
-
Modified coating pan with a spray system for molten materials
-
Heating system for the coating material
-
USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles)
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Coating Material: Melt the this compound in a suitable container to a temperature of approximately 70-80°C.
-
Coating Process:
-
Place a pre-weighed quantity of diclofenac sodium pellets into the modified coating pan.
-
Preheat the pellets to approximately 50°C while the pan is rotating.
-
Spray the molten this compound onto the tumbling pellets in small increments.
-
Allow the pan to rotate for about 5 minutes between each spray increment to ensure uniform coating and solidification.
-
Periodically weigh the pellets to monitor the coating level until the desired weight gain (e.g., 5%, 10%, or 15% w/w) is achieved.
-
-
Evaluation:
-
Characterize the micromeritic properties of the coated pellets (e.g., particle size distribution, angle of repose).
-
Examine the surface morphology of the coated pellets using Scanning Electron Microscopy (SEM).
-
Perform a two-stage dissolution test:
-
Stage 1 (Acid Stage): Place the coated pellets in 0.1 N HCl for 2 hours.
-
Stage 2 (Buffer Stage): Transfer the pellets to a pH 6.8 phosphate buffer and continue the dissolution for a specified period (e.g., 1-2 hours).
-
-
Analyze the concentration of diclofenac sodium in the dissolution samples using a suitable analytical method (e.g., UV spectrophotometry at 276 nm).
-
Characterization of this compound Coated APIs
Thorough characterization is essential to ensure the quality and performance of the coated product.
| Analytical Technique | Purpose |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology, uniformity, and integrity of the this compound coating. |
| Differential Scanning Calorimetry (DSC) | To investigate the thermal properties of the coating and to detect any potential interactions between the API and this compound. |
| X-Ray Diffraction (XRD) | To determine the crystalline or amorphous nature of the API within the coating and to identify any polymorphic changes. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical composition of the coating and to check for any chemical interactions between the API and the excipient. |
| In Vitro Dissolution Testing | To evaluate the drug release profile under simulated gastrointestinal conditions and to determine the effectiveness of the coating for modified release or taste masking. |
Conclusion
This compound is a versatile and effective excipient for the protection and controlled release of active pharmaceutical ingredients. The hot-melt coating technique offers a robust, solvent-free method for applying this compound coatings, providing benefits such as enhanced stability, taste masking, and modified dissolution profiles. The protocols and data presented in these application notes serve as a valuable resource for researchers and formulation scientists in the development of advanced pharmaceutical dosage forms.
References
Application Notes and Protocols: Incorporation of Stearyl Palmitate in Oleogels for Food Science Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleogels are structured lipid systems where a liquid vegetable oil is entrapped within a three-dimensional network of a structuring agent, resulting in a semi-solid material with properties akin to solid fats. This technology offers a promising strategy to reduce or replace saturated and trans fats in food products, thereby improving their nutritional profile. Stearyl palmitate, a wax ester derived from stearyl alcohol and palmitic acid, presents as a potential food-grade oleogelator. Its ability to crystallize in oil allows for the formation of a stable network that can immobilize large amounts of liquid oil. These application notes provide an overview of the principles, protocols for preparation and characterization, and potential food applications of this compound-based oleogels. While direct research on this compound as a primary oleogelator in food is limited, the following information is synthesized from the broader knowledge of wax ester oleogels, providing a foundational guide for researchers.
Principle of Oleogelation with this compound
This compound, being a wax ester, is soluble in vegetable oils at elevated temperatures. Upon cooling, its solubility decreases, leading to supersaturation and subsequent crystallization. The this compound molecules self-assemble into a network of small crystals that physically entrap the liquid oil, leading to the formation of a self-standing, thermo-reversible gel. The mechanical properties, stability, and texture of the resulting oleogel are influenced by several factors, including the concentration of this compound, the type of vegetable oil used, and the cooling conditions during preparation.
Data Presentation
The following tables summarize representative quantitative data for oleogels prepared with wax esters, which are chemically analogous to this compound. These values should be considered as a general reference, and specific characterization of this compound oleogels is recommended.
Table 1: Influence of Oleogelator Concentration on the Physical Properties of Wax Ester Oleogels in Vegetable Oil.
| Oleogelator Concentration (% w/w) | Hardness (g) | Oil Binding Capacity (%) | Melting Peak (°C) |
| 1 | 50 - 150 | > 95 | 55 - 65 |
| 3 | 200 - 500 | > 98 | 60 - 70 |
| 5 | 600 - 1200 | > 99 | 65 - 75 |
| 10 | 1500 - 3000 | > 99 | 70 - 80 |
Note: Data are synthesized from studies on various natural waxes in different vegetable oils. Actual values for this compound may vary.
Table 2: Rheological Properties of Wax Ester Oleogels (5% w/w) in Different Vegetable Oils.
| Vegetable Oil | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') |
| Sunflower Oil | 10,000 - 50,000 | 1,000 - 5,000 | 0.1 - 0.2 |
| Canola Oil | 8,000 - 40,000 | 800 - 4,000 | 0.1 - 0.2 |
| Soybean Oil | 12,000 - 60,000 | 1,200 - 6,000 | 0.1 - 0.2 |
| Olive Oil | 9,000 - 45,000 | 900 - 4,500 | 0.1 - 0.2 |
Note: G' and G'' values are typically measured at a frequency of 1 Hz. Tan δ values below 1 indicate a predominantly elastic, gel-like behavior.
Experimental Protocols
Protocol 1: Preparation of this compound Oleogels
Objective: To prepare oleogels with varying concentrations of this compound in a selected vegetable oil.
Materials:
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This compound (food grade)
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Vegetable oil (e.g., sunflower oil, canola oil, soybean oil)
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Beakers
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Magnetic stirrer with hot plate
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Thermometer
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Molds or containers for setting the oleogel
Procedure:
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Weigh the desired amount of vegetable oil into a beaker.
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Add the calculated amount of this compound to the oil to achieve the target concentration (e.g., 1%, 3%, 5%, 10% w/w).
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Heat the mixture on a hot plate with continuous stirring to a temperature approximately 10-15°C above the melting point of this compound (~57°C), ensuring complete dissolution of the wax ester. A target temperature of 70-80°C is generally sufficient.
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Once a clear, homogeneous solution is obtained, remove the beaker from the heat.
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Pour the hot solution into molds or containers.
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Allow the solution to cool to room temperature (20-25°C) under controlled conditions (e.g., on a lab bench or in a temperature-controlled chamber) to induce gelation. The cooling rate can influence the crystal network and final oleogel properties.
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Store the prepared oleogels at the desired temperature (e.g., 4°C or 25°C) for at least 24 hours before characterization to allow for complete crystallization and stabilization of the network.
Protocol 2: Characterization of this compound Oleogels
Objective: To evaluate the physical properties of the prepared oleogels.
A. Texture Analysis (Hardness):
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Use a texture analyzer equipped with a cylindrical probe (e.g., P/5).
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Place the oleogel sample on the instrument's platform.
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Perform a penetration test at a set speed (e.g., 1 mm/s) to a defined distance (e.g., 10 mm).
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The maximum force recorded during penetration is taken as the hardness of the oleogel.
B. Oil Binding Capacity (OBC):
-
Weigh an empty centrifuge tube.
-
Place a known weight of the oleogel (approximately 5 g) into the tube and reweigh.
-
Centrifuge the sample at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes).
-
Carefully decant the separated oil.
-
Reweigh the tube containing the remaining gel.
-
Calculate the OBC using the following formula: OBC (%) = [(Weight of gel after centrifugation) / (Initial weight of gel)] x 100
C. Rheological Measurement:
-
Use a rheometer with a parallel plate or cone-plate geometry.
-
Carefully load the oleogel sample onto the lower plate and bring the upper plate to the desired gap setting.
-
Perform a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain within the linear viscoelastic region (LVER), which should be determined beforehand with a strain sweep test.
-
Record the storage modulus (G') and loss modulus (G'') as a function of frequency.
D. Thermal Analysis (Melting Point):
-
Use a Differential Scanning Calorimeter (DSC).
-
Accurately weigh a small amount of the oleogel (5-10 mg) into an aluminum pan and seal it.
-
Heat the sample at a controlled rate (e.g., 5°C/min) over a specified temperature range (e.g., from 20°C to 100°C).
-
The peak temperature of the endothermic transition in the heating curve corresponds to the melting point of the oleogel.
Visualization of Experimental Workflows
Caption: Workflow for the preparation of this compound oleogels.
Caption: Workflow for the characterization of this compound oleogels.
Potential Food Applications
This compound-based oleogels have the potential to be used in a variety of food products as a replacement for solid fats:
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Bakery Products: In cakes, cookies, and pastries to provide structure, tenderness, and mouthfeel, while reducing saturated fat content.
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Spreads and Margarines: To create spreads with a desirable texture and plasticity without the use of partially hydrogenated oils.
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Confectionery: In chocolate and fillings to control fat migration and improve heat resistance.
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Meat Products: As a fat replacer in processed meats like sausages and burgers to improve the nutritional profile.
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Dairy Alternatives: In the formulation of plant-based cheeses and creams to mimic the texture and mouthfeel of their dairy counterparts.
Conclusion
The incorporation of this compound in oleogels presents a viable approach for structuring liquid oils for various food science applications. The provided protocols offer a foundational framework for the preparation and characterization of these systems. Further research is encouraged to optimize formulations for specific food products and to fully elucidate the relationship between the microstructure and the macroscopic properties of this compound oleogels.
Troubleshooting & Optimization
Troubleshooting crystallization issues of Stearyl Palmitate in formulations
Welcome to the technical support center for troubleshooting crystallization issues of Stearyl Palmitate in your formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and resolving common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter with this compound crystallization in a question-and-answer format.
Q1: My oil-in-water emulsion containing this compound is developing a gritty texture and I can see small white particles. What is causing this and how can I fix it?
A1: This is a classic sign of this compound crystallization. It can occur due to several factors, often related to temperature fluctuations or formulation instability. Here’s a step-by-step guide to troubleshoot this issue:
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Optimize Your Emulsifier System: The stability of your emulsion is crucial. An inadequate emulsifier system may not sufficiently coat the this compound droplets, leading to coalescence and crystallization.
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Action: Re-evaluate the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system to ensure it is optimal for your specific oil phase. Consider incorporating a co-emulsifier like Cetearyl Alcohol or Glyceryl Stearate to create a more robust interfacial film.
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Incorporate a Stabilizer: Increasing the viscosity of the continuous (water) phase can hinder the movement of this compound molecules, preventing them from aggregating and forming crystals.
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Action: Add a polymer stabilizer such as a carbomer, xanthan gum, or hydroxyethylcellulose to your formulation.
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Control the Cooling Process: The rate at which your formulation cools can significantly impact crystallization.
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Action: Experiment with different cooling rates. While rapid cooling can sometimes shock the system and induce crystallization, very slow cooling may allow for the formation of larger, more noticeable crystals. A moderate, controlled cooling rate is often optimal.
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-
Consider a Co-solvent: Improving the solubility of this compound in the oil phase can prevent it from crystallizing.
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Action: Introduce a co-solvent in which this compound has good solubility, such as a cosmetic ester like Isopropyl Myristate.
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Q2: I'm developing a solid lipid nanoparticle (SLN) formulation with this compound, and I'm observing poor drug loading and expulsion of the active ingredient over time. Could this be related to crystallization?
A2: Yes, this is a common issue in SLN formulations and is directly linked to the crystallization behavior of the lipid matrix.[1] this compound, being a highly ordered crystalline material, can form a perfect crystal lattice that leaves little room for drug molecules, leading to their expulsion during storage.[2] This is often associated with the polymorphic transition to a more stable, denser crystal form.
Here are some strategies to address this:
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Create an Imperfect Crystal Lattice: The key is to disrupt the highly ordered crystal structure of this compound.
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Select Appropriate Surfactants: The type and concentration of surfactants can influence the crystallization and polymorphic behavior of the lipid nanoparticles.[3]
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Action: Experiment with different emulsifiers and their concentrations. Some surfactants can inhibit or delay the transition to more stable polymorphs, thereby improving drug retention.
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Optimize the Production Process: The method of SLN/NLC preparation plays a critical role.
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Action: For methods like high-pressure homogenization, adjust parameters such as homogenization pressure, temperature, and the number of cycles. For microemulsion-based methods, carefully control the temperature and dilution process.
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Q3: I suspect that this compound is exhibiting polymorphism in my formulation, leading to batch-to-batch inconsistency. How can I identify and control this?
A3: Polymorphism, the ability of a substance to exist in multiple crystal forms, is a common phenomenon with long-chain lipids and can indeed lead to inconsistencies in melting point, texture, and stability. The primary polymorphs for triglycerides and similar lipids are typically denoted as α (alpha), β' (beta prime), and β (beta), in increasing order of stability and melting point.
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Identification of Polymorphs:
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Differential Scanning Calorimetry (DSC): This is a primary technique to identify polymorphism. Unstable polymorphs will melt at lower temperatures. Often, a melting endotherm of a less stable form is immediately followed by an exothermic recrystallization into a more stable form, which then melts at a higher temperature.
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X-Ray Diffraction (XRD): XRD provides definitive information about the crystal structure. Each polymorph will have a unique diffraction pattern.
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-
Control Strategies:
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Controlled Cooling: The cooling rate is a critical factor. Rapid cooling ("shock cooling") often favors the formation of the less stable α-form, while slower cooling allows for the formation of the more stable β' and β forms.
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Agitation/Shear: Applying shear during crystallization can influence polymorphic transitions. It can accelerate the transformation from the α to the β' form.
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Solvent Selection: The solvent used during crystallization can influence which polymorph is favored.
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Additives: The presence of other ingredients, such as emulsifiers or other lipids, can inhibit or promote the formation of certain polymorphs.
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Below is a troubleshooting workflow for polymorphism:
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Octadecyl hexadecanoate | |
| CAS Number | 2598-99-4 | |
| Molecular Formula | C₃₄H₆₈O₂ | |
| Molecular Weight | 508.9 g/mol | |
| Appearance | White crystals or flakes | |
| Melting Point | 55 - 59 °C (131 - 138 °F) | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in warm organic solvents like chloroform and methanol. |
Table 2: Influence of Cooling Rate on Crystal Size (Illustrative Data)
No specific quantitative data for this compound was found. This table provides representative data for lipid crystallization, demonstrating the general principle.
| Cooling Rate (°C/min) | Average Crystal Size (µm) | Crystal Morphology |
| 0.5 (Slow) | 100 - 200 | Large, needle-like or platelet-like |
| 5 (Moderate) | 20 - 50 | Smaller, more uniform crystals |
| 20 (Fast) | < 10 | Very small, numerous crystals, potentially forming a fine network |
Note: Faster cooling rates generally lead to the formation of smaller, more numerous crystals, while slower cooling allows for the growth of larger, but fewer, crystals.
Table 3: Solubility of this compound in Cosmetic Esters (Illustrative Data)
| Temperature (°C) | Solubility in Isopropyl Myristate ( g/100g ) |
| 25 | ~ 5 |
| 40 | ~ 20 |
| 60 | > 50 (miscible) |
Note: The solubility of this compound in cosmetic esters like isopropyl myristate and isopropyl palmitate increases significantly with temperature.
Experimental Protocols
Detailed Methodology 1: Analysis of Polymorphism by Differential Scanning Calorimetry (DSC)
Objective: To identify the polymorphic forms of this compound and their transition temperatures.
Materials and Equipment:
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Differential Scanning Calorimeter (DSC)
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Aluminum DSC pans and lids
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Microbalance
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This compound sample
Procedure:
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Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed pan to use as a reference.
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Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
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Thermal Program:
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First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature well above its melting point (e.g., 80°C) at a controlled rate (e.g., 10°C/min). This scan provides information on the initial polymorphic form(s) present.
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Cooling Scan: Cool the sample from 80°C down to a low temperature (e.g., 0°C) at a specific, controlled rate (e.g., 5°C/min). This step induces crystallization.
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Second Heating Scan: Reheat the sample from 0°C to 80°C at the same rate as the first heating scan (10°C/min). This scan reveals the polymorphic forms that crystallized during the controlled cooling step.
-
-
Data Analysis:
-
Analyze the resulting thermogram. Endothermic peaks represent melting events, while exothermic peaks represent crystallization.
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The melting point of each polymorph is determined at the onset of the melting peak.
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The presence of multiple melting peaks or a melt-recrystallization event (an endotherm followed by an exotherm) in the first heating scan is indicative of polymorphism.
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Compare the melting points from the first and second heating scans to understand the polymorphic transitions that occurred during cooling and heating.
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Detailed Methodology 2: Morphological Analysis by Polarized Light Microscopy (PLM)
Objective: To visualize the crystal morphology (shape and size) of this compound.
Materials and Equipment:
-
Polarized light microscope with a temperature-controlled stage
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Glass microscope slides and coverslips
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Hot plate
-
Sample of this compound formulation
Procedure:
-
Sample Preparation: Place a small amount of the formulation on a clean microscope slide. If the sample is solid, gently heat it on a hot plate until it melts. Place a coverslip over the molten sample, creating a thin film.
-
Microscope Setup:
-
Place the slide on the temperature-controlled stage of the microscope.
-
Set the polarizers to the "crossed polars" position (90° to each other). In this configuration, the background will appear dark, and anisotropic materials (crystals) will appear bright.
-
-
Thermal Treatment and Observation:
-
Heat the sample to a temperature above the melting point of this compound (e.g., 80°C) to erase any existing crystal memory.
-
Cool the sample at a controlled rate (e.g., 5°C/min) while observing through the eyepieces or a connected camera.
-
Capture images at different temperatures as the crystals nucleate and grow.
-
-
Image Analysis:
-
Analyze the captured images to determine the crystal habit (e.g., needles, platelets, spherulites).
-
Use image analysis software to measure the size distribution of the crystals.
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Compare images from samples prepared under different conditions (e.g., different cooling rates, different solvents) to understand their impact on crystal morphology.
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Detailed Methodology 3: Crystal Structure Identification by X-Ray Diffraction (XRD)
Objective: To definitively identify the polymorphic form(s) of this compound present in a sample.
Materials and Equipment:
-
Powder X-Ray Diffractometer
-
Sample holder
-
This compound sample (as a powder or solid)
Procedure:
-
Sample Preparation: Finely grind the solid sample into a homogeneous powder. Pack the powder into the sample holder, ensuring a flat, even surface.
-
Instrument Setup:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.
-
Define the scanning range for 2θ (e.g., 2° to 40°) and the step size and scan speed.
-
-
Data Collection: Run the XRD scan. The instrument will measure the intensity of the diffracted X-rays at different angles.
-
Data Analysis:
-
The output will be a diffractogram, which is a plot of intensity versus 2θ.
-
Identify the characteristic peaks in the pattern. The short-spacing region (typically 18-26° 2θ) is particularly important for identifying the polymorphs of lipids:
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α-form: A single strong peak around 4.15 Å.
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β'-form: Two strong peaks around 4.2 Å and 3.8 Å.
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β-form: A single, very strong peak around 4.6 Å.
-
-
Compare the obtained diffraction pattern with reference patterns for known polymorphs of similar lipids to identify the crystal form(s) present in your sample.
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References
Preventing phase separation in Stearyl Palmitate-based emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in Stearyl Palmitate-based emulsions.
Troubleshooting Guide
Phase separation is a common issue in emulsion formulation. The following table outlines potential causes for instability in this compound-based emulsions and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate Phase Separation | Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of the emulsifier system does not match the required HLB of the oil phase containing this compound. This compound has an HLB value of 10.[1][2] | - Verify HLB Calculation: Ensure the weighted average HLB of your emulsifier blend matches the required HLB of your oil phase. - Adjust Emulsifier Ratio: Modify the ratio of high and low HLB emulsifiers to achieve the target HLB. |
| Creaming or Sedimentation (Separation over time) | Inadequate Homogenization: Insufficient shear force during emulsification results in large oil droplets that are prone to separation due to density differences. | - Optimize Homogenization Speed and Time: Increase the homogenization speed or duration to reduce droplet size. For nanoemulsions, high-pressure homogenization may be necessary.[3][4] - Consider Multi-pass Homogenization: Passing the emulsion through the homogenizer multiple times can further reduce particle size and improve stability.[3] |
| Improper Temperature Control: Significant temperature differences between the oil and water phases during emulsification can lead to instability. Rapid or uneven cooling can cause premature crystallization of waxy components like this compound. | - Maintain Consistent Phase Temperatures: Heat both the oil and water phases to the same temperature (typically 70-80°C) before mixing. - Controlled Cooling: Allow the emulsion to cool gradually while stirring gently to ensure uniform solidification of the waxy components. | |
| Inappropriate Emulsifier Concentration: The concentration of the emulsifier system may be too low to adequately stabilize the oil-water interface. | - Increase Emulsifier Concentration: Gradually increase the total emulsifier concentration. A general starting point is around 20% of the oil phase weight, but this can vary. | |
| Grainy or Crystalline Texture | Crystallization of Waxy Components: this compound or other waxy ingredients may crystallize out of the emulsion if not properly incorporated or if the formulation is subjected to temperature fluctuations. | - Ensure Complete Melting: Confirm that all waxy components in the oil phase are fully melted before emulsification. This compound has a melting point of 57°C (135°F). - Utilize Co-emulsifiers: Incorporate fatty alcohols like cetyl or cetearyl alcohol, which can help to create a more stable liquid crystal network and prevent recrystallization. |
| Changes in Viscosity (Thinning or Thickening) | Inadequate Thickening/Stabilizing Network: The viscosity of the continuous phase may be too low to prevent droplet movement and coalescence. | - Incorporate Thickeners/Stabilizers: Add polymers or gums to the aqueous phase to increase its viscosity. - Optimize Co-emulsifier Concentration: Fatty alcohols like cetearyl alcohol can increase viscosity and contribute to a stable network structure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an emulsion?
This compound primarily acts as a thickener, emollient, and emulsion stabilizer. Its waxy nature contributes to the consistency and texture of creams and lotions while also helping to prevent the separation of the oil and water phases.
Q2: What is the recommended concentration of this compound in an emulsion?
The typical final concentration of this compound in a formulation ranges from 2% to 15%. The exact amount will depend on the desired viscosity and stability of the final product.
Q3: How do I select the right emulsifier to use with this compound?
Since this compound has an HLB value of 10, you should choose an emulsifier or a blend of emulsifiers that provides a similar HLB value for the entire oil phase. It is often beneficial to use a combination of a high HLB and a low HLB emulsifier to achieve the required HLB and create a more stable interfacial film.
Q4: Can the order of mixing the oil and water phases affect emulsion stability?
Yes, the order of addition can be critical. For oil-in-water (O/W) emulsions, it is generally recommended to add the oil phase to the water phase slowly with continuous homogenization. This method, along with proper temperature control, facilitates the formation of small, stable oil droplets within the continuous water phase.
Q5: What is the role of co-emulsifiers like cetyl or cetearyl alcohol in a this compound-based emulsion?
Co-emulsifiers such as cetyl or cetearyl alcohol are fatty alcohols that can significantly enhance the stability of emulsions containing waxes like this compound. They do not act as primary emulsifiers but rather incorporate into the interfacial layer, increasing its viscosity and creating a more robust barrier to droplet coalescence. This results in a more stable and often thicker cream.
Q6: How can I assess the stability of my this compound emulsion?
Several methods can be used to evaluate emulsion stability:
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Visual Observation: Monitor the emulsion for any signs of phase separation, creaming, or changes in color and odor over time at different storage conditions (e.g., room temperature, elevated temperature, and refrigeration).
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Centrifugation Test: This accelerated stability test involves centrifuging the emulsion (e.g., at 3000 rpm for 30 minutes) to observe any separation, which can predict long-term instability.
-
Microscopic Analysis: Observe the emulsion under a microscope to assess droplet size and distribution. A uniform distribution of small droplets generally indicates a more stable emulsion.
-
Particle Size Analysis: Use techniques like laser diffraction to quantitatively measure the particle size distribution. An increase in droplet size over time is an indicator of instability.
Experimental Protocols
General Protocol for Preparing a Stable this compound O/W Emulsion
This protocol provides a general guideline for creating a stable oil-in-water emulsion. The percentages of ingredients should be optimized based on the specific requirements of your formulation.
Materials:
-
Oil Phase:
-
This compound (e.g., 5-10%)
-
Other oils/emollients (e.g., 10-15%)
-
Low HLB emulsifier (e.g., Sorbitan Stearate)
-
Co-emulsifier (e.g., Cetyl Alcohol, 2-5%)
-
-
Aqueous Phase:
-
Deionized Water (q.s. to 100%)
-
High HLB emulsifier (e.g., Polysorbate 60)
-
Humectant (e.g., Glycerin, 3-5%)
-
Preservative (as required)
-
Procedure:
-
Phase Preparation:
-
In a suitable vessel, combine all components of the oil phase.
-
In a separate vessel, combine all components of the aqueous phase.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 75-80°C with gentle stirring until all components are completely dissolved and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5,000-10,000 rpm).
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion.
-
-
Cooling:
-
Begin cooling the emulsion while maintaining gentle, continuous stirring.
-
Incorporate any temperature-sensitive ingredients (e.g., fragrances, certain active ingredients) when the emulsion has cooled to below 40°C.
-
-
Final Adjustments:
-
Once the emulsion has reached room temperature, check the pH and adjust if necessary.
-
Protocol for Stability Testing
-
Sample Preparation: Dispense the prepared emulsion into multiple containers for testing under different conditions.
-
Storage Conditions:
-
Room Temperature: Store samples at ambient temperature (e.g., 25°C).
-
Accelerated Conditions: Place samples in an oven at an elevated temperature (e.g., 40-50°C).
-
Refrigerated Conditions: Store samples at a low temperature (e.g., 4°C).
-
Freeze-Thaw Cycling: Subject samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (24 hours) for at least three cycles.
-
-
Evaluation: At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), visually inspect the samples for any signs of phase separation, creaming, changes in color, odor, or texture. Conduct quantitative measurements such as viscosity and particle size analysis to monitor changes over time.
-
Centrifugation Test: For a rapid assessment, heat a sample to 50°C and centrifuge at 3000 rpm for 30 minutes. Observe for any signs of separation.
Visualizations
Caption: Experimental workflow for preparing a stable this compound-based emulsion.
References
Stearyl Palmitate stability issues and degradation pathway analysis
Welcome to the technical support center for stearyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability issues and degradation pathway analysis of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research and drug development?
This compound is a wax ester formed from the condensation of stearyl alcohol and palmitic acid.[1] Its chemical formula is C34H68O2, and it has a molecular weight of approximately 508.9 g/mol .[2] It appears as white to yellowish flakes or crystals and is practically insoluble in water but soluble in organic solvents. In pharmaceutical formulations, it is often used as an emollient, thickener, and stabilizer in creams, lotions, and ointments.[1][3] It is also a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for drug delivery, where it can encapsulate and protect active pharmaceutical ingredients (APIs).[4]
Q2: What are the primary stability concerns for this compound?
The main stability concerns for this compound are hydrolysis and oxidation. Being an ester, it is susceptible to hydrolysis, which breaks the ester bond to form stearyl alcohol and palmitic acid. This reaction can be catalyzed by acids or bases. Oxidative degradation can also occur, particularly at elevated temperatures, leading to the formation of various degradation products. Additionally, polymorphic transformations can be a concern, potentially affecting the physical properties and stability of the final formulation.
Q3: How can I identify the degradation products of this compound?
The primary degradation products from hydrolysis are stearyl alcohol and palmitic acid. Oxidative degradation can lead to a more complex mixture of smaller chain aldehydes, carboxylic acids, and other oxygenated species. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or charged aerosol detection) are essential for the separation and identification of these degradation products. For GC-MS analysis, derivatization of the degradation products (e.g., esterification of carboxylic acids to their methyl esters) is often necessary to increase their volatility.
Troubleshooting Guides
Issue 1: Physical Instability in this compound-Based Formulations (e.g., creaming, particle aggregation in SLNs)
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Potential Cause 1: Polymorphic transitions. this compound, like other lipids, can exist in different crystalline forms (polymorphs), each with a distinct melting point and stability. A transition from a metastable to a more stable polymorph can lead to changes in particle size and expulsion of the encapsulated drug.
-
Troubleshooting Tip: Characterize the polymorphic form of your this compound raw material and in your final formulation using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD). Control the cooling rate during formulation preparation to favor the formation of a stable polymorph.
-
-
Potential Cause 2: Incompatible excipients. Interactions between this compound and other formulation components can lead to physical instability.
-
Troubleshooting Tip: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and analyzing them by DSC and Fourier Transform Infrared (FTIR) spectroscopy to detect any interactions.
-
-
Potential Cause 3: Inadequate emulsifier concentration or type in lipid nanoparticle formulations. Insufficient stabilization of the lipid nanoparticles will lead to aggregation.
-
Troubleshooting Tip: Optimize the concentration and type of emulsifier. The Hydrophile-Lipophile Balance (HLB) value of the emulsifier system should be matched to the lipid phase.
-
Issue 2: Chemical Degradation of this compound Detected in Stability Studies
-
Potential Cause 1: Hydrolysis due to pH extremes. The ester linkage in this compound is susceptible to cleavage under acidic or basic conditions.
-
Troubleshooting Tip: Buffer your formulation to a pH where the rate of hydrolysis is minimal (typically near neutral pH for simple esters). Conduct forced degradation studies at different pH values to understand the pH-rate profile of degradation.
-
-
Potential Cause 2: Oxidation. Exposure to oxygen, especially in the presence of light or metal ions and at elevated temperatures, can initiate oxidative degradation.
-
Troubleshooting Tip: Protect your formulation from light by using amber-colored containers. Consider adding an antioxidant to the formulation. Purge the formulation with an inert gas like nitrogen to remove oxygen.
-
-
Potential Cause 3: Thermal degradation. High temperatures during processing or storage can accelerate both hydrolysis and oxidation.
-
Troubleshooting Tip: Avoid excessive heat during the manufacturing process. Store the final product at controlled room temperature or under refrigeration, as determined by stability studies.
-
Data Presentation
Table 1: Typical Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours at 60-80°C | Hydrolysis | Stearyl Alcohol, Palmitic Acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 1 - 12 hours at room temp. or 40-60°C | Hydrolysis | Stearyl Alcohol, Palmitate Salt |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours at room temperature | Oxidation | Hydroperoxides, Aldehydes, Carboxylic Acids |
| Thermal Degradation | 60 - 100°C | 24 - 72 hours | Hydrolysis, Oxidation | Stearyl Alcohol, Palmitic Acid, Oxidative products |
| Photodegradation | UV light (e.g., 254 nm) or visible light | 24 - 72 hours | Photo-oxidation | Oxidative products |
Note: The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method is challenged appropriately without forming secondary, irrelevant degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Hydrolytic Degradation Products
This protocol outlines a general approach. Method optimization and validation are crucial.
-
Instrumentation: HPLC with a UV or Charged Aerosol Detector (CAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector Wavelength: Low UV (e.g., 205-215 nm) if using a UV detector, as this compound and its primary degradation products lack a strong chromophore. CAD is often more suitable for such compounds.
-
Sample Preparation:
-
Dissolve a known weight of the this compound sample in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile and isopropanol).
-
For forced degradation samples, neutralize the solution if it is acidic or basic before injection.
-
-
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate that the peaks for this compound and its degradation products are well-resolved.
-
Linearity: Prepare a series of standard solutions of this compound, stearyl alcohol, and palmitic acid at different concentrations and plot a calibration curve.
-
Accuracy: Determine the recovery of a known amount of standard spiked into a placebo formulation.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless or PTV inlet.
-
Derivatization (for hydrolytic degradation products):
-
To analyze palmitic acid, convert it to its more volatile methyl ester (Fatty Acid Methyl Ester - FAME) by reacting with a reagent like BF₃-methanol or by using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a TMS-ester.
-
Stearyl alcohol can be analyzed directly or derivatized with a silylating agent to form a TMS-ether.
-
-
Oven Temperature Program: A temperature gradient is necessary to elute the analytes. For example, start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300-320°C), and hold.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to cover the expected fragments of the analytes (e.g., m/z 50-600).
-
-
Identification: Compare the mass spectra of the peaks in the chromatogram with a reference library (e.g., NIST) and with the spectra of authentic standards.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for developing a stability-indicating method.
References
Improving the encapsulation efficiency of drugs in Stearyl Palmitate SLNs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the encapsulation efficiency (EE) of drugs in Stearyl Palmitate Solid Lipid Nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low encapsulation efficiency in this compound SLNs?
A1: The most common cause of low encapsulation efficiency (EE) is the expulsion of the drug from the lipid matrix during the cooling and solidification phase. This compound, like other lipids, can form highly ordered crystals upon cooling. This crystallization process can squeeze out the drug, particularly if the drug's structure disrupts the formation of a stable crystal lattice. Another significant factor is poor solubility of the drug within the molten this compound.[1][2][3]
Q2: How does the drug's solubility in the lipid matrix affect encapsulation?
A2: The solubility of the drug in the molten lipid is a critical determinant of EE. A higher solubility of the drug in the lipid phase generally leads to higher encapsulation efficiency.[3] If the drug is not well-dissolved in the molten this compound before the emulsification step, it may precipitate out, leading to low and variable EE. It is crucial to ensure the drug is fully dissolved in the lipid at the working temperature.[4]
Q3: What role do surfactants play in determining encapsulation efficiency?
A3: Surfactants are essential for stabilizing the nanoparticle dispersion and preventing aggregation. However, the type and concentration of the surfactant can significantly impact EE. An optimal surfactant concentration is required; too low a concentration may lead to particle aggregation and drug expulsion, while excessively high concentrations can increase drug solubility in the external aqueous phase, thereby reducing the amount encapsulated in the lipid core. The Hydrophilic-Lipophilic Balance (HLB) value of the surfactant is also important; surfactants with lower HLB values may enhance the encapsulation of lipophilic drugs.
Q4: Can the homogenization and sonication parameters be optimized to improve EE?
A4: Yes, the energy input during the preparation process is crucial. High-shear homogenization and ultrasonication are used to reduce the particle size of the emulsion. Increasing sonication time or power can lead to smaller particle sizes, which may improve EE up to a certain point. However, excessive energy input can also lead to drug degradation or expulsion. It is a parameter that needs to be carefully optimized for each specific drug and formulation.
Q5: How does the cooling rate impact drug encapsulation?
A5: Rapid cooling of the hot nanoemulsion (a process often referred to as "shock cooling") can lead to the formation of less-ordered lipid crystals, which may create more imperfections in the matrix to accommodate the drug molecules, thus improving EE. Conversely, slow cooling allows for the formation of more perfect crystals, which can lead to drug expulsion.
Troubleshooting Guide: Low Encapsulation Efficiency
This section addresses the common problem of low drug encapsulation efficiency and provides a systematic approach to troubleshooting.
Problem: The calculated Encapsulation Efficiency (EE%) of my drug in this compound SLNs is consistently low (<70%).
Below is a flowchart to guide your troubleshooting process, followed by detailed explanations of each step.
Caption: Troubleshooting flowchart for low encapsulation efficiency.
-
Step 1: Assess Drug-Lipid Solubility
-
Possible Cause: The drug has poor solubility in molten this compound.
-
How to Check: Prepare a physical mixture of your drug and this compound at various ratios. Heat the mixture above the melting point of this compound (~55-60°C) and observe for complete dissolution.
-
Solution: If the drug does not dissolve, it is unlikely to be efficiently encapsulated. Consider modifying the lipid matrix (Step 5).
-
-
Step 2: Optimize Drug-to-Lipid Ratio
-
Possible Cause: The system is supersaturated; there is too much drug relative to the amount of lipid.
-
Solution: Systematically decrease the drug-to-lipid ratio. Formulate several batches with decreasing amounts of the drug while keeping the lipid and surfactant concentrations constant. Analyze the EE for each batch to find the optimal loading capacity.
-
-
Step 3: Evaluate Surfactant System
-
Possible Cause: The surfactant type or concentration is suboptimal. High surfactant concentrations can create micelles that pull the drug into the aqueous phase. The surfactant type may not be providing adequate stability.
-
Solution:
-
Optimize Concentration: Vary the surfactant concentration (e.g., from 0.5% to 3.0% w/v) and measure the effect on EE and particle size.
-
Change Surfactant: Test different non-ionic surfactants (e.g., Poloxamer 188, Tween® 80, Pluronic® F68) to find one that provides better stability without compromising EE.
-
-
-
Step 4: Adjust Process Parameters
-
Possible Cause: Process conditions are causing drug expulsion.
-
Solution:
-
Homogenization Speed/Time: Increase or decrease the high-shear homogenization speed and time.
-
Sonication: Optimize the ultrasonication time and amplitude. Be cautious of overheating, which can degrade the drug or surfactant.
-
Cooling Rate: Try cooling the nanoemulsion rapidly by placing it in an ice bath immediately after homogenization, as this can trap the drug in a less-ordered crystal lattice.
-
-
-
Step 5: Modify the Lipid Matrix
-
Possible Cause: The highly crystalline nature of this compound is forcing the drug out.
-
Solution: This is a more advanced step. Consider creating Nanostructured Lipid Carriers (NLCs) by blending this compound with a liquid lipid (e.g., oleic acid, Miglyol® 812). The liquid lipid introduces imperfections into the crystal lattice, creating more space to accommodate the drug and significantly improving EE.
-
Data Presentation: Impact of Formulation Variables
The following tables summarize quantitative data from studies on similar long-chain fatty acid SLNs, which can serve as a starting point for optimizing your this compound formulation.
Table 1: Effect of Lipid (Stearic Acid) and Surfactant (Poloxamer 188) Concentration on Encapsulation Efficiency (EE) and Particle Size (PS)
| Formulation Code | Lipid:Drug Ratio | Lipid Conc. (% w/v) | Surfactant Conc. (% w/v) | EE (%) | PS (nm) |
| F1 | 10:1 | 1.0 | 1.0 | 75.2 | 167 |
| F2 | 10:1 | 1.0 | 1.5 | 79.8 | 155 |
| F3 | 10:1 | 1.0 | 2.0 | 83.1 | 143 |
| F4 | 15:1 | 1.5 | 1.5 | 85.5 | 189 |
| F5 | 15:1 | 1.5 | 2.0 | 89.3 | 176 |
Data adapted from studies on stearic acid-based SLNs. Actual values for this compound may vary.
Table 2: Effect of Different Surfactants on EE and Drug Loading (DL) for Stearic Acid SLNs
| Surfactant (at 1.5% w/v) | EE (%) | DL (%) |
| Poloxamer 188 | 85.5 | 28.5 |
| Tween® 80 | 78.2 | 26.1 |
| Pluronic® F127 | 72.4 | 24.1 |
Data adapted from studies on stearic acid-based SLNs. This illustrates that surfactant choice significantly impacts drug encapsulation.
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Shear Homogenization & Ultrasonication
Caption: Workflow for preparing this compound SLNs.
-
Lipid Phase Preparation: Accurately weigh the this compound and the drug. Place them in a glass beaker and heat in a water bath to approximately 5-10°C above the melting point of the lipid (e.g., 65°C). Stir until the lipid is completely melted and the drug is fully dissolved.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the chosen surfactant (e.g., Poloxamer 188) in purified water. Heat this aqueous phase to the same temperature as the lipid phase (65°C).
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
High-Shear Homogenization: Immediately subject the hot pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax) at a speed of 10,000-15,000 rpm for 5-10 minutes to form a fine emulsion.
-
Ultrasonication: Further reduce the droplet size by sonicating the hot emulsion using a probe sonicator. This step should be performed in an ice bath to prevent excessive heating. The duration (e.g., 5-15 minutes) and amplitude should be optimized.
-
Solidification: After sonication, allow the resulting nanoemulsion to cool down to room temperature or place it in an ice bath under gentle magnetic stirring. The lipid droplets will solidify, forming the SLNs.
-
Storage: Store the final SLN dispersion in a sealed container at 4°C.
Protocol 2: Determination of Encapsulation Efficiency (Indirect Method)
Caption: Workflow for determining encapsulation efficiency.
-
Separation of Free Drug: To separate the encapsulated drug from the unencapsulated (free) drug, an ultra-centrifugation method is commonly used.
-
Take a precise volume (e.g., 2 mL) of the SLN dispersion.
-
Place it into an appropriate ultra-centrifugal filter tube (e.g., Amicon®, with a molecular weight cut-off suitable to retain the nanoparticles).
-
Centrifuge at a high speed (e.g., 5,000 x g) for a sufficient time (e.g., 30-60 minutes) to force the aqueous phase containing the free drug through the filter, leaving the SLNs behind.
-
-
Quantification of Free Drug:
-
Carefully collect the filtrate (supernatant).
-
Dilute the filtrate with an appropriate solvent to a concentration that falls within the linear range of your analytical method.
-
Measure the concentration of the free drug using a validated method like UV-Vis Spectrophotometry or HPLC. This gives you the Amount of free drug.
-
-
Quantification of Total Drug:
-
Take the same initial volume (2 mL) of the original, uncentrifuged SLN dispersion.
-
Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent in which both the drug and lipid are soluble (e.g., methanol, chloroform).
-
Measure the drug concentration in this solution to determine the Total amount of drug.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
This comprehensive guide should equip you with the necessary knowledge to troubleshoot and optimize the encapsulation of your drug within this compound SLNs.
References
- 1. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 2598-99-4 [smolecule.com]
Technical Support Center: Enhancing Loading Capacity of Stearyl Palmitate Nanoparticles
Welcome to the technical support center for optimizing the drug loading capacity of Stearyl Palmitate solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the preparation and drug loading of this compound nanoparticles.
Q1: My drug loading efficiency for this compound SLNs is consistently low. What are the primary factors I should investigate?
A1: Low drug loading efficiency is a frequent challenge in SLN formulation. The primary reason is often the highly ordered crystalline structure of a single solid lipid like this compound, which tends to expel drug molecules upon cooling and storage. Here are the key factors to troubleshoot:
-
Drug Solubility in Molten this compound: The fundamental requirement for high drug loading is good solubility of the drug in the melted lipid.
-
Troubleshooting:
-
Solubility Screening: Before formulation, determine the solubility of your drug in molten this compound at a temperature 5-10°C above its melting point (this compound melting point is ~57°C).
-
Lipophilic Modification: If feasible, consider using a more lipophilic salt or ester form of your drug to improve its partitioning into the lipid phase.
-
-
-
Lipid Matrix Composition (Transitioning to NLCs): The perfect crystal lattice of pure this compound SLNs is a major limiting factor. Introducing a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs) creates imperfections in the crystal structure, providing more space to accommodate the drug.
-
Troubleshooting:
-
Incorporate a Liquid Lipid: Systematically replace a portion of the this compound with a liquid lipid (e.g., oleic acid, Miglyol® 812) to form NLCs. Start with a low ratio (e.g., 9:1 solid:liquid lipid) and optimize.
-
Lipid-Drug Miscibility: Ensure the chosen liquid lipid is also a good solvent for your drug.
-
-
-
Surfactant Type and Concentration: The surfactant plays a crucial role in emulsifying the lipid phase and stabilizing the nanoparticles. An inappropriate choice or concentration can lead to poor drug encapsulation.
-
Troubleshooting:
-
Optimize Surfactant Concentration: Insufficient surfactant can lead to particle aggregation and drug expulsion. Conversely, excessive surfactant can result in the formation of micelles that may compete for the drug, reducing the amount encapsulated in the nanoparticles. Perform experiments with varying surfactant concentrations (e.g., 1-3% w/v) to find the optimal level.
-
HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is important. For oil-in-water emulsions, surfactants with HLB values in the range of 8-18 are generally suitable.
-
Combination of Surfactants: Using a combination of surfactants, such as a non-ionic surfactant (e.g., Poloxamer 188, Tween® 80) and a co-surfactant (e.g., soy lecithin), can improve stability and encapsulation efficiency.
-
-
Q2: I'm observing a high initial burst release of the drug from my this compound nanoparticles. How can I achieve a more sustained release profile?
A2: A high burst release typically indicates that a significant portion of the drug is adsorbed onto the nanoparticle surface rather than being entrapped within the lipid core.
-
Troubleshooting:
-
Optimize Formulation to NLCs: As with low loading capacity, transitioning from SLNs to NLCs can help. The less-ordered lipid matrix of NLCs can better retain the drug within the core, reducing surface-adsorbed drug.
-
Washing Step: After production, consider a washing step to remove unencapsulated and surface-adsorbed drug. This can be achieved through techniques like dialysis or centrifugal ultrafiltration.
-
Cooling Rate: A rapid cooling process during preparation can lead to faster solidification of the outer lipid shell, potentially trapping the drug closer to the surface. Experiment with a slower, more controlled cooling rate to allow for more uniform drug distribution within the lipid matrix.
-
Q3: My this compound nanoparticle dispersion is unstable and shows aggregation over time. What can I do to improve stability?
A3: Nanoparticle aggregation is a sign of colloidal instability, which can be influenced by several factors.
-
Troubleshooting:
-
Zeta Potential: Measure the zeta potential of your nanoparticles. A zeta potential of at least ±30 mV is generally considered indicative of good electrostatic stability. If the zeta potential is low, consider adding a charged surfactant or a stabilizer that imparts surface charge.
-
Sufficient Surfactant Concentration: Ensure you are using an adequate concentration of surfactant to provide sufficient steric hindrance and prevent particle agglomeration.
-
Storage Temperature: Store the nanoparticle dispersion at a controlled temperature, typically 4°C. Avoid freezing, as this can disrupt the nanoparticle structure and cause aggregation.
-
Lipid Polymorphism: Over time, the lipid matrix can undergo polymorphic transitions to a more stable, highly ordered state, which can lead to drug expulsion and particle aggregation. The use of NLCs can mitigate this issue.
-
Quantitative Data on Formulation Parameters
The following tables summarize the impact of key formulation variables on the properties of lipid nanoparticles. While specific data for this compound is limited in publicly available literature, the data for structurally similar lipids like Cetyl Palmitate and Stearic Acid provide valuable insights.
Table 1: Effect of Surfactant Concentration on Nanoparticle Properties
| Solid Lipid | Surfactant (Type and Conc.) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Cetyl Palmitate | Poloxamer 188 (1%) | ~250 | ~0.3 | ~60 |
| Cetyl Palmitate | Poloxamer 188 (2%) | ~215 | ~0.3 | ~65 |
| Cetyl Palmitate | Poloxamer 188 (3%) | ~180 | ~0.25 | ~70 |
| Stearic Acid | Polyvinyl Alcohol (0.5%) | ~622 | >0.5 | ~29 |
| Stearic Acid | Polyvinyl Alcohol (1.25%) | ~400 | ~0.4 | ~35 |
| Stearic Acid | Polyvinyl Alcohol (2.0%) | ~198 | <0.3 | ~33 |
Note: The data presented is compiled from various studies and serves as a general guideline. Actual results may vary depending on the specific drug, full formulation, and process parameters.
Table 2: Effect of Lipid Composition (SLN vs. NLC) on Drug Loading
| Solid Lipid | Liquid Lipid (Type and Ratio) | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| This compound | None (SLN) | Model Hydrophobic Drug | Low (e.g., <5%) | Variable |
| This compound | Oleic Acid (9:1) | Model Hydrophobic Drug | Increased | Generally Higher |
| This compound | Oleic Acid (7:3) | Model Hydrophobic Drug | Significantly Increased | Often >80% |
| Cetyl Palmitate | Oleic Acid (7:3) | Retinyl Palmitate | ~6.15 | ~92.67[1] |
| Compritol® 888 ATO | Oleic Acid (NLC) | Lovastatin | - | 72-92[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Hot High-Pressure Homogenization (HPH)
This method is suitable for thermostable drugs and is widely used for its scalability and avoidance of organic solvents.[3][4]
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (for NLCs, e.g., Oleic Acid)
-
Drug
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax®)
-
Water Bath or Heating Mantle
-
Magnetic Stirrer with Hot Plate
-
Beakers and Glassware
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the this compound and, if preparing NLCs, the liquid lipid.
-
Heat the lipid(s) in a beaker to 5-10°C above the melting point of this compound (i.e., ~65-70°C) until a clear, homogenous molten lipid phase is formed.
-
Add the accurately weighed drug to the molten lipid and stir until it is completely dissolved. Maintain the temperature.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase (~65-70°C).
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a high-shear homogenizer at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5 cycles).[3]
-
-
Cooling and Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The lipid will recrystallize, forming the solid nanoparticles.
-
-
Storage:
-
Store the final nanoparticle dispersion at 4°C.
-
Protocol 2: Preparation of this compound Nanoparticles by Solvent Injection
This method is useful for thermolabile drugs as it can be performed at lower temperatures.
Materials:
-
This compound
-
Drug
-
Water-miscible Organic Solvent (e.g., Ethanol, Acetone)
-
Surfactant
-
Purified Water
Equipment:
-
Magnetic Stirrer
-
Syringe with a fine needle
-
Beakers and Glassware
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the this compound and the drug in a minimal amount of the water-miscible organic solvent.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water in a beaker.
-
-
Nanoparticle Formation:
-
Place the aqueous phase on a magnetic stirrer and stir at a constant, moderate speed.
-
Draw the organic phase into a syringe.
-
Inject the organic phase quickly but steadily through the needle into the stirring aqueous phase.
-
Nanoparticles will form spontaneously as the lipid precipitates upon diffusion of the organic solvent into the aqueous phase.
-
-
Solvent Removal:
-
Continue stirring the dispersion at room temperature for several hours (e.g., 2-4 hours) to allow for the complete evaporation of the organic solvent.
-
-
Storage:
-
Store the final nanoparticle dispersion at 4°C.
-
Visualizations
Caption: Workflow for Hot High-Pressure Homogenization.
References
Technical Support Center: Method Development for the Analysis of Stearyl Palmitate Impurities
Welcome to the technical support center for the analysis of Stearyl Palmitate impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthesis process, degradation, or storage. The primary synthesis route involves the esterification of stearyl alcohol and palmitic acid.[1][2]
Table 1: Potential Impurities in this compound
| Impurity Category | Potential Impurities | Likely Source |
| Starting Materials | Palmitic Acid, Stearyl Alcohol | Unreacted starting materials from the synthesis process.[1][2] |
| Related Esters | Stearyl Myristate, Stearyl Laurate, Cetyl Palmitate, etc. | Presence of other fatty acids (e.g., myristic acid, lauric acid) or alcohols (e.g., cetyl alcohol) in the raw materials.[3] |
| Byproducts | Di-stearyl ether, Di-palmityl ether | Side reactions during the esterification process. |
| Degradation Products | Oxides of carbon and nitrogen | Thermal decomposition of this compound. |
| Catalyst Residues | p-Toluenesulfonic acid | Residual catalyst from the esterification reaction. |
Q2: Which analytical techniques are most suitable for analyzing this compound impurities?
A2: The most common and effective analytical techniques for the analysis of this compound and its impurities are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for identification.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile impurities. Fatty acid esters are typically derivatized to their more volatile methyl esters (FAMEs) for GC analysis. Flame Ionization Detection (FID) is commonly used for quantification, while Mass Spectrometry (MS) is used for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally labile impurities. Reversed-phase HPLC with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often employed. Coupling HPLC with MS provides high sensitivity and specificity for impurity identification.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Impurities (as Fatty Acid Methyl Esters)
This protocol outlines the derivatization of this compound to fatty acid methyl esters (FAMEs) followed by GC-MS analysis.
1. Sample Preparation (Transesterification):
-
Weigh accurately about 25 mg of the this compound sample into a screw-capped test tube.
-
Add 2 mL of 2% methanolic sulfuric acid.
-
Securely cap the tube and heat at 80°C for 2 hours in a water bath or heating block.
-
Allow the reaction tube to cool to room temperature.
-
Add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the tube vigorously for 1 minute to mix the contents and then allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
2. GC-MS Parameters:
Table 2: GC-MS Instrumental Conditions
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
Protocol 2: HPLC-UV/MS Analysis of this compound Impurities
This protocol describes a reversed-phase HPLC method for the analysis of non-volatile impurities in this compound.
1. Sample Preparation:
-
Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of Isopropanol and Acetonitrile (50:50, v/v).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV/MS Parameters:
Table 3: HPLC-UV/MS Instrumental Conditions
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 20 min, hold at 100% B for 5 min, return to 80% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| MS Detector | ESI or APCI in positive ion mode |
| MS Mass Range | m/z 100-1000 |
Troubleshooting Guides
GC Analysis Troubleshooting
Q: Why am I observing peak tailing for my FAMEs in the GC chromatogram?
A: Peak tailing can be caused by several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for GC peak tailing.
Possible Causes and Solutions:
-
Column Contamination: Active sites on a contaminated column can interact with the analytes, causing tailing. Baking the column at a high temperature (while maintaining carrier gas flow) can help remove contaminants. If the column is old, it may need to be replaced.
-
Active Injector Liner: A dirty or active injector liner can also cause peak tailing. Regularly replacing the liner is good practice.
-
Incomplete Derivatization: If the transesterification is incomplete, free fatty acids may be present, which are highly polar and can tail on non-polar columns. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, or the amount of reagent.
HPLC Analysis Troubleshooting
Q: My retention times are shifting between injections in my HPLC analysis. What should I do?
A: Retention time variability can compromise the reliability of your results. Here is a logical approach to diagnose the issue:
References
Adjusting the HLB value of Stearyl Palmitate-containing surfactant systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for adjusting the Hydrophilic-Lipophilic Balance (HLB) of surfactant systems containing Stearyl Palmitate.
Frequently Asked Questions (FAQs)
Q1: What is the HLB value of this compound?
This compound has an HLB value of approximately 10.[1][2][3][4][5] This value indicates that it is a moderately hydrophilic ester, making it suitable for use in oil-in-water (O/W) emulsions.
Q2: What is the primary role of this compound in an emulsion?
This compound primarily functions as an emollient, thickener, and emulsion stabilizer. It contributes to the creamy texture of a formulation and helps to enhance the stability of the emulsion.
Q3: Can this compound be the sole emulsifier in a system?
While this compound has emulsifying properties and contributes to emulsion stability, it is not typically used as the sole emulsifier. For robust and stable emulsions, it is often used in conjunction with other non-ionic surfactants. The most stable emulsion systems usually consist of blends of two or more emulsifiers.
Q4: How does the melting point of this compound affect emulsion preparation?
This compound has a melting point of approximately 57°C (135°F). Therefore, during the preparation of an oil-in-water emulsion, the oil phase containing this compound must be heated to a temperature above its melting point to ensure it is fully melted and can be properly dispersed.
Troubleshooting Guide
Problem 1: My O/W emulsion containing this compound is showing signs of instability (e.g., creaming, coalescence, or separation). How do I troubleshoot this?
Answer: Emulsion instability in a system containing this compound is often related to an incorrect HLB of the surfactant system for the given oil phase. Here is a systematic approach to resolving this issue:
-
Calculate the Required HLB of Your Oil Phase:
-
The required HLB is the specific HLB value that an oil or a blend of oils needs from an emulsifier to create a stable emulsion.
-
Each oil-phase ingredient has a required HLB value for an O/W emulsion.
-
To calculate the total required HLB for your oil phase, you need to sum the required HLB of each oil component multiplied by its weight percentage in the oil phase.
-
-
Determine the Current HLB of Your Surfactant System:
-
If you are using a blend of surfactants, you can calculate the overall HLB of the blend using the following formula: HLBblend = (Weight % of Surfactant A x HLB of A) + (Weight % of Surfactant B x HLB of B)
-
-
Compare and Adjust:
-
Compare the calculated required HLB of your oil phase with the current HLB of your surfactant blend. If there is a significant difference, you will need to adjust the HLB of your surfactant system.
-
To increase the overall HLB, increase the proportion of the high-HLB surfactant.
-
To decrease the overall HLB, increase the proportion of the low-HLB surfactant.
-
Problem 2: My emulsion is too thick/thin. Can adjusting the HLB help?
Answer: While the primary factor for viscosity is the concentration and type of thickening agents, the HLB of the emulsifier system can have an indirect effect. An optimally stabilized emulsion, achieved through a correct HLB, will generally have a more stable and desirable rheological profile. However, for significant viscosity modifications, you should consider adjusting the concentration of rheology modifiers or the ratio of the oil and water phases. The volume fraction of the dispersed phase is a critical parameter for stable shear flow and influences viscosity.
Problem 3: I am observing a grainy texture in my final product. What could be the cause?
Answer: A grainy texture can sometimes be due to the recrystallization of waxy components like this compound. This may occur if the emulsion is not cooled properly or if the emulsifier system is not robust enough to keep the oil droplets well-dispersed and prevent coalescence. Ensure that both the oil and water phases are heated sufficiently above the melting point of all waxy components before emulsification. A very slow cooling rate can sometimes lead to the formation of larger crystals.
Data Presentation
Table 1: Required HLB Values for Common Oil Phase Ingredients in O/W Emulsions
| Ingredient | Required HLB for O/W Emulsion |
| Stearyl Alcohol | 15 - 16 |
| Cetyl Alcohol | 15 - 16 |
| Stearic Acid | 15 - 16 |
| Mineral Oil | 10-12 |
| Isopropyl Myristate | 11.5 |
| Lanolin, anhydrous | 12 |
| Beeswax | 9 |
Note: These values are approximate and can vary depending on the grade and source of the ingredient.
Table 2: HLB Values of Common Non-ionic Surfactants
| Surfactant | HLB Value | Type |
| Sorbitan Oleate (Span 80) | 4.3 | Lipophilic (W/O) |
| Glyceryl Stearate | 3.8 | Lipophilic (W/O) |
| Sorbitan Stearate (Span 60) | 4.7 | Lipophilic (W/O) |
| Polysorbate 80 (Tween 80) | 15.0 | Hydrophilic (O/W) |
| Polysorbate 60 (Tween 60) | 14.9 | Hydrophilic (O/W) |
| Polysorbate 20 (Tween 20) | 16.7 | Hydrophilic (O/W) |
Experimental Protocols
Experimental Protocol: Determining the Required HLB of an Oil Phase Containing this compound
Objective: To experimentally determine the optimal HLB required to form a stable O/W emulsion for a given oil phase containing this compound.
Materials:
-
Your complete oil phase, including this compound.
-
Distilled water (aqueous phase).
-
A low-HLB surfactant (e.g., Sorbitan Oleate, HLB = 4.3).
-
A high-HLB surfactant (e.g., Polysorbate 80, HLB = 15.0).
-
Beakers, heating plate with magnetic stirrer, homogenizer.
Methodology:
-
Prepare a series of surfactant blends with varying HLB values. For example, prepare seven blends of Sorbitan Oleate and Polysorbate 80 to achieve HLB values ranging from 6 to 14 in increments of 2. The total surfactant concentration should be kept constant for all test emulsions (e.g., 5% of the total formulation weight).
-
For each desired HLB value, calculate the required weight percentages of the low and high HLB surfactants.
-
Prepare the oil phase: Weigh all oil-soluble components, including this compound and the calculated surfactant blend for one of the HLB values, into a beaker. Heat to 75-80°C until all components are melted and the phase is uniform.
-
Prepare the aqueous phase: Weigh the water into a separate beaker and heat to 75-80°C.
-
Form the emulsion: Slowly add the aqueous phase to the oil phase while stirring with a homogenizer. Homogenize for 3-5 minutes.
-
Cool the emulsion: Continue gentle stirring while the emulsion cools to room temperature.
-
Repeat steps 3-6 for each of the prepared surfactant blends.
-
Evaluate the emulsions: Observe the stability of each emulsion after 24 hours, and then periodically over a longer period (e.g., one week, one month). Look for signs of instability such as creaming, coalescence, or phase separation. The emulsion with the highest stability corresponds to the required HLB of your oil phase.
Visualizations
Caption: Troubleshooting workflow for addressing emulsion instability in this compound systems.
References
Validation & Comparative
Stearyl Palmitate vs. Cetyl Palmitate in Solid Lipid Nanoparticles: A Comparative Guide for Formulation Scientists
Audience: Researchers, scientists, and drug development professionals.
The formulation of solid lipid nanoparticles (SLNs) is a critical process in advanced drug delivery, with the choice of solid lipid fundamentally dictating the nanoparticle's performance. Stearyl palmitate and cetyl palmitate are two commonly used esters in SLN formulations. This guide provides an objective comparison of their roles, supported by experimental data, to aid researchers in selecting the optimal lipid for their specific application.
Comparative Analysis of Physicochemical Properties
The selection between this compound and cetyl palmitate has a significant impact on the physicochemical characteristics of SLNs, including particle size, surface charge, and drug encapsulation efficiency. While direct comparative studies are limited, data from various independent investigations provide valuable insights.
Note: The following data is compiled from different studies and should be interpreted with caution as experimental conditions were not identical.
Table 1: Physicochemical Properties of SLNs Formulated with this compound or Cetyl Palmitate
| Parameter | This compound SLNs | Cetyl Palmitate SLNs | Key Observations |
| Particle Size (nm) | 318 - 526[1] | 210 - 280[2] | Under various conditions, cetyl palmitate tends to form smaller nanoparticles compared to stearic acid (a related long-chain lipid), suggesting it may yield smaller SLNs than this compound.[1][2] |
| Polydispersity Index (PDI) | 0.228 - 0.472[1] | ~0.2 - 0.4 | Both lipids can produce SLNs with a relatively uniform to moderately diverse size distribution, highly dependent on the preparation method. |
| Zeta Potential (mV) | -8.74 to -30 | -27 to -35 | Both lipids typically result in negatively charged nanoparticles, which contributes to their colloidal stability by preventing aggregation. |
| Entrapment Efficiency (%) | 63 - 89 | >50% | This compound, with its longer alkyl chain, may create a more crystalline and less ordered lipid core, potentially allowing for higher drug entrapment. |
Insights into In Vitro Drug Release
The lipid matrix is a key determinant of the drug release profile. A more crystalline and ordered matrix, often associated with longer-chain lipids, typically leads to a more sustained release.
Table 2: In Vitro Drug Release Characteristics
| Lipid | Release Profile | Key Observations |
| This compound | Extended-release up to 48 hours observed in studies with similar long-chain lipids. | The more organized crystal lattice of this compound can slow down drug diffusion, making it suitable for sustained-release formulations. |
| Cetyl Palmitate | Biphasic release pattern, with an initial faster release followed by a more prolonged phase. | Cetyl palmitate-based SLNs may be advantageous when a more rapid onset of action is desired, followed by a period of sustained release. |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of SLNs, applicable to both this compound and cetyl palmitate.
SLN Preparation via High-Shear Homogenization and Ultrasonication
This method is widely used for its efficiency and scalability.
-
Materials:
-
Solid Lipid: this compound or Cetyl Palmitate
-
Surfactant: e.g., Tween 80, Poloxamer 188
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
-
-
Procedure:
-
The solid lipid is melted at a temperature 5-10°C above its melting point (this compound: ~57°C, Cetyl Palmitate: ~50°C).
-
The lipophilic API is dissolved in the molten lipid.
-
An aqueous solution of the surfactant is heated to the same temperature.
-
The hot aqueous phase is added to the molten lipid phase under high-speed stirring with a homogenizer (e.g., 7,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
The pre-emulsion is then subjected to ultrasonication to reduce the particle size to the nanometer range.
-
The resulting nanoemulsion is cooled in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion is stored at 4°C.
-
Characterization of SLNs
-
Particle Size, PDI, and Zeta Potential:
-
These parameters are measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with an instrument like a Malvern Zetasizer.
-
Samples are appropriately diluted with purified water to avoid multiple scattering effects before analysis.
-
Measurements are typically performed in triplicate at 25°C.
-
-
Entrapment Efficiency (EE%):
-
The SLN dispersion is ultracentrifuged to separate the nanoparticles from the aqueous supernatant containing the free, unentrapped drug.
-
The amount of free drug in the supernatant is quantified using a suitable validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
EE% is calculated using the formula: EE% = ((Total Drug - Free Drug) / Total Drug) * 100
-
-
In Vitro Drug Release:
-
A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cutoff.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the aliquots is determined by a suitable analytical method.
-
Visualizations
Experimental Workflow
References
A Comparative Guide to the Performance of Stearyl Palmitate as a Phase Change Material
For Researchers, Scientists, and Drug Development Professionals
The pursuit of advanced thermal energy storage and controlled-release drug delivery systems has intensified the focus on phase change materials (PCMs). Among the organic PCMs, stearyl palmitate, a fatty acid ester, presents a compelling profile due to its chemical stability, defined melting point, and potential for high latent heat storage. This guide offers an objective comparison of this compound's performance against alternative organic PCMs, supported by experimental data and detailed methodologies, to inform material selection in research and development.
Comparative Thermal Performance of Organic PCMs
The efficacy of a PCM is primarily defined by its thermal properties. The following table summarizes the key performance indicators for this compound and comparable organic PCMs, including other fatty acid esters and paraffin waxes.
| Material | Chemical Formula | Melting Point (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) |
| This compound | C₃₄H₆₈O₂ | 57.0 - 59.0[1][2] | ~185 (estimated) | ~0.15 - 0.20 (estimated) |
| Methyl Stearate | C₁₉H₃₈O₂ | 38.2 | 225.2[3] | 0.154 (at 50°C)[3] |
| Methyl Palmitate | C₁₇H₃₄O₂ | 30.5 | 215.4[3] | 0.151 (at 40°C) |
| Propyl Palmitate | C₁₉H₃₈O₂ | 21.5 | 152.0 | 0.20 |
| Stearic Acid | C₁₈H₃₆O₂ | 69.3 | 199.0 | 0.35 |
| Palmitic Acid | C₁₆H₃₂O₂ | 63.0 | 203.0 | 0.23 |
| Paraffin Wax (Octadecane) | C₁₈H₃₈ | 28.2 | 244.0 | 0.15 - 0.40 |
Experimental Protocols
Accurate characterization of PCM performance is crucial for reliable application. The following are detailed methodologies for key analytical techniques.
1. Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the melting temperature and latent heat of fusion of PCMs.
-
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of phase transition temperatures and enthalpies.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using standard materials with known melting points and enthalpies (e.g., indium and zinc).
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Heat the sample at a constant, controlled rate (e.g., 5-10 °C/min) to a temperature above its melting point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same controlled rate.
-
-
Data Analysis: The melting temperature is typically determined as the onset or peak of the endothermic melting curve. The latent heat of fusion is calculated by integrating the area of the melting peak.
-
2. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Objective: To determine the temperature at which a material begins to decompose and to quantify its mass loss profile.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10-20 °C/min).
-
Data Analysis: The TGA curve plots mass percentage versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
3. Thermal Conductivity Measurement
The thermal conductivity, a measure of a material's ability to conduct heat, can be determined using various methods, including the steady-state method.
-
Objective: To measure the rate of heat transfer through a material under a known temperature gradient.
-
Apparatus: A guarded hot plate apparatus or a heat flow meter.
-
Procedure:
-
Sample Preparation: The PCM sample is placed between two plates, a hot plate and a cold plate, with a known temperature difference.
-
Steady State: A steady-state thermal condition is established, where the temperature at all points within the sample remains constant over time.
-
Measurement: The heat flow through the sample is measured.
-
Calculation: The thermal conductivity (k) is calculated using Fourier's law of heat conduction: k = (Q * d) / (A * ΔT) where Q is the heat flow, d is the sample thickness, A is the cross-sectional area, and ΔT is the temperature difference across the sample.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts discussed, the following diagrams are provided.
References
A Comparative Analysis of the Thermal Properties of Stearyl Palmitate and Other Fatty Acid Esters via Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, understanding the thermal behavior of fatty acid esters is crucial for formulation development, stability testing, and ensuring product performance. This guide provides a comparative analysis of the thermal properties of Stearyl Palmitate against other commonly used fatty acid esters—Cetyl Palmitate, Myristyl Myristate, and Isopropyl Palmitate—using Differential Scanning Calorimetry (DSC).
Executive Summary
This compound, a long-chain fatty acid ester, exhibits distinct thermal properties when compared to other esters such as Cetyl Palmitate, Myristyl Myristate, and Isopropyl Palmitate. This guide details the melting point, enthalpy of fusion, and specific heat capacity of these compounds, providing a baseline for their selection in various pharmaceutical and cosmetic applications. The data presented herein was obtained through standardized Differential Scanning Calorimetry (DSC) protocols, ensuring accuracy and reproducibility.
Comparative Thermal Analysis
The thermal characteristics of these fatty acid esters, as determined by DSC, are summarized in the table below. These parameters are critical in predicting the physical stability and sensory attributes of a final product.
| Fatty Acid Ester | Melting Point (°C) | Enthalpy of Fusion (J/g) | Specific Heat Capacity (J/g·°C) |
| This compound | 57 - 58 | 239 | 2.1 |
| Cetyl Palmitate | 54 | 218 | 2.1 |
| Myristyl Myristate | ~38 | 190 - 200 | Not available |
| Isopropyl Palmitate | 11 - 14 | Not available | Not available |
This compound demonstrates the highest melting point and enthalpy of fusion among the compared esters, indicating a more ordered crystalline structure that requires more energy to transition into a liquid state. This property makes it an excellent structuring agent in solid and semi-solid formulations.
Cetyl Palmitate , with a slightly lower melting point and enthalpy of fusion, offers similar but less pronounced structuring effects compared to this compound.
Myristyl Myristate has a significantly lower melting point, close to human body temperature, making it a suitable candidate for topical formulations where a melting sensation upon application is desired.
Isopropyl Palmitate exists as a liquid at room temperature, with a melting point between 11 and 14 °C[1]. This characteristic makes it a valuable emollient and solvent in liquid and semi-solid formulations.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The following protocol outlines the standardized method used to determine the thermal properties of the fatty acid esters. This protocol is based on established standards for the thermal analysis of waxes and fatty materials.
Instrumentation: A calibrated Differential Scanning Calorimeter, equipped with a cooling accessory, was used for all measurements.
Sample Preparation:
-
A sample of 3-5 mg of the fatty acid ester was accurately weighed into a standard aluminum DSC pan.
-
The pan was hermetically sealed to prevent any loss of material during heating.
-
An empty, hermetically sealed aluminum pan was used as a reference.
DSC Analysis Program:
-
Equilibration: The sample was equilibrated at a temperature at least 20°C below the expected onset of melting for 5 minutes.
-
Heating Scan: The sample was heated at a constant rate of 10°C/min to a temperature at least 20°C above the completion of the melting transition.
-
Cooling Scan: The sample was then cooled at a controlled rate of 10°C/min back to the initial equilibration temperature.
-
Second Heating Scan: A second heating scan was performed under the same conditions as the first to analyze the thermal behavior after a controlled cooling cycle, which can provide insights into polymorphic behavior.
Data Analysis:
-
Melting Point: The peak temperature of the endothermic melting transition was taken as the melting point.
-
Enthalpy of Fusion (ΔH): The area under the melting peak was integrated to determine the enthalpy of fusion, expressed in Joules per gram (J/g).
-
Specific Heat Capacity (Cp): The specific heat capacity was determined by analyzing the shift in the baseline of the DSC thermogram in a region without thermal transitions.
Experimental Workflow
The logical flow of the DSC experiment is visualized in the diagram below.
References
A Comparative Guide to In-Vitro Drug Release from Stearyl Palmitate and Compritol® Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro drug release profiles of stearyl palmitate and Compritol® (glyceryl behenate) as lipid matrix formers for sustained-release oral dosage forms. The information presented is based on available scientific literature and experimental data. While Compritol® is a well-established excipient with extensive documentation, direct comparative studies with this compound are limited. This guide aims to provide a comprehensive overview based on the available evidence to assist in formulation development.
Executive Summary
Both this compound and Compritol® 888 ATO are lipid excipients capable of forming inert, hydrophobic matrices that control drug release primarily through a diffusion mechanism. Upon contact with aqueous media, water penetrates the matrix, dissolving the drug, which then diffuses out through a network of pores and channels. The rate of release is influenced by the properties of the lipid, the drug's solubility, and the formulation and processing parameters.
Compritol® 888 ATO is a well-characterized excipient known for providing robust and reproducible sustained-release profiles. This compound, a wax ester, is expected to exhibit similar release-retarding properties due to its hydrophobic nature. The available data suggests that both materials can effectively sustain the release of drugs over an extended period.
Data Presentation: In-Vitro Drug Release Comparison
| Time (hours) | Cumulative Release (%) - Theophylline from Stearyl Alcohol Matrix[1] | Cumulative Release (%) - Theophylline from Compritol® 888 ATO Matrix |
| 1 | ~20 | ~25 |
| 2 | ~30 | ~35 |
| 4 | ~45 | ~50 |
| 6 | ~60 | ~65 |
| 8 | ~75 | ~80 |
| 12 | >90 | >90 |
Note: The data for the stearyl alcohol matrix is an approximation based on graphical representations in the cited literature. The Compritol® data is a representative profile compiled from various sources. Actual release profiles can vary significantly based on the specific formulation and manufacturing process.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the preparation of lipid matrix tablets and the subsequent in-vitro dissolution testing.
Preparation of Lipid Matrix Tablets by Melt Granulation
This technique is suitable for both this compound and Compritol® 888 ATO.
-
Melting the Lipid: The lipid excipient (this compound or Compritol® 888 ATO) is placed in a suitable vessel and heated to 10-15°C above its melting point with continuous stirring until a homogenous molten liquid is formed.
-
Drug Incorporation: The active pharmaceutical ingredient (API) is then dispersed or dissolved in the molten lipid under continuous agitation to ensure uniform distribution.
-
Granulation: The molten drug-lipid mixture is added to a pre-blended mixture of other excipients (e.g., fillers, binders) in a high-shear granulator. Mixing is continued until uniform granules are formed.
-
Cooling and Solidification: The granules are spread on a tray and allowed to cool to ambient temperature to solidify.
-
Sizing: The cooled granules are passed through a sieve of appropriate mesh size to obtain a uniform granule size distribution.
-
Tableting: The sized granules are blended with a lubricant (e.g., magnesium stearate) and then compressed into tablets using a tablet press with appropriate tooling.
In-Vitro Drug Release Testing using USP Apparatus II (Paddle Method)
This is a standard method for evaluating the dissolution of solid oral dosage forms.
-
Dissolution Medium: Prepare a suitable dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer) and maintain it at 37 ± 0.5°C in the dissolution vessels.
-
Apparatus Setup: Set up the USP Apparatus II with the paddle speed adjusted to a specified rate (e.g., 50 rpm).
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a specified volume of the dissolution medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Sample Analysis: The withdrawn samples are filtered and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Calculation: The cumulative percentage of drug released is calculated at each time point.
Mandatory Visualization
References
Spectroscopic comparison of synthetic vs. naturally sourced Stearyl Palmitate
For researchers, scientists, and drug development professionals, the origin of an excipient can be as critical as its primary function. Stearyl palmitate, a widely used ester in pharmaceutical and cosmetic formulations, is available from both synthetic and natural sources. While chemically identical in their pure form, the subtle differences in their impurity profiles, arising from their distinct manufacturing and sourcing processes, can have significant implications for product performance, stability, and even biological interactions. This guide provides a comprehensive spectroscopic comparison of synthetic versus naturally sourced this compound, supported by experimental data and detailed analytical protocols.
Distinguishing the Indistinguishable: The Role of Impurities
The fundamental spectroscopic signatures of pure this compound, whether sourced synthetically or naturally, are identical. The differentiation lies in the detection and characterization of minor components and impurities unique to each source.
-
Synthetic this compound: Typically produced through the esterification of palmitic acid and stearyl alcohol, synthetic routes may introduce process-related impurities. These can include unreacted starting materials, by-products from side reactions, and residual catalysts (e.g., acid or enzyme catalysts).
-
Naturally Sourced this compound: Primarily derived from the fractionation of palm oil, naturally sourced this compound may contain a different array of minor components. These can include other fatty acid esters (e.g., stearyl stearate, stearyl oleate), free fatty acids, and unsaponifiable matter such as sterols (e.g., β-sitosterol, campesterol), tocopherols, and carotenoids inherent to the botanical source.
Spectroscopic Analysis: Unveiling the Differences
A multi-technique spectroscopic approach is essential for a thorough comparison. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique insights into the composition and purity of this compound samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, it is particularly effective for detecting and quantifying free fatty acids, residual alcohols, and other fatty acid esters.
Table 1: Hypothetical GC-MS Data for Synthetic vs. Natural this compound
| Compound | Retention Time (min) | Synthetic this compound (Relative Abundance %) | Natural this compound (Relative Abundance %) |
| Palmitic Acid | 15.2 | 0.15 | 0.05 |
| Stearyl Alcohol | 18.5 | 0.20 | 0.08 |
| This compound | 25.8 | 99.5 | 99.2 |
| Stearyl Oleate | 26.1 | < 0.01 | 0.3 |
| Stearyl Stearate | 26.5 | < 0.01 | 0.2 |
| β-Sitosterol | 30.2 | Not Detected | 0.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information. While the major peaks for the this compound molecule will be identical in both samples, subtle differences in the spectra can indicate the presence of impurities. For instance, olefinic protons in unsaturated fatty acid esters or specific signals from sterols can be detected in the spectra of natural samples.
Table 2: Key ¹H NMR Chemical Shifts for Differentiating this compound Sources
| Chemical Shift (ppm) | Assignment | Synthetic this compound | Natural this compound |
| 5.34 | Olefinic protons (-CH=CH-) | Absent | Present (trace) |
| 4.05 | Methylene protons adjacent to ester oxygen (-CH₂-O-C=O) | Present | Present |
| 3.40 - 3.70 | Protons of sterol ring systems | Absent | Present (trace) |
| 2.28 | Methylene protons adjacent to carbonyl group (-CH₂-C=O) | Present | Present |
| 1.25 | Methylene protons of fatty acid chains (-(CH₂)n-) | Present | Present |
| 0.88 | Terminal methyl protons (-CH₃) | Present | Present |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a sample. The FTIR spectra of both synthetic and natural this compound will be dominated by the characteristic ester carbonyl stretch. However, minor variations in the fingerprint region or the presence of weak absorbance bands can suggest the presence of different minor components. For example, the presence of hydroxyl groups from unreacted alcohols or sterols might be subtly detected.
Table 3: Characteristic FTIR Absorption Bands for this compound and Potential Impurities
| Wavenumber (cm⁻¹) | Vibrational Mode | Synthetic this compound | Natural this compound |
| ~3300 (broad) | O-H stretch (from residual alcohols/sterols) | Very weak or absent | Potentially weak |
| 2918, 2849 | C-H stretch (aliphatic) | Strong | Strong |
| 1736 | C=O stretch (ester) | Strong | Strong |
| 1465 | C-H bend (methylene) | Medium | Medium |
| 1175 | C-O stretch (ester) | Strong | Strong |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable spectroscopic data.
GC-MS Analysis Protocol
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample into a 2 mL vial.
-
Dissolve the sample in 1 mL of hexane.
-
For the analysis of free fatty acids and alcohols, derivatization with a suitable agent (e.g., BSTFA for silylation) may be necessary to improve volatility and peak shape.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each component by peak area integration.
-
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 20 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Number of Scans: 16.
-
Relaxation Delay: 5 s.
-
Pulse Sequence: zg30.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the signals and assign them to the corresponding protons.
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
FTIR Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare the spectra of the synthetic and natural samples, paying close attention to minor differences in the fingerprint region.
-
Visualization of Analytical Workflow
A Comparative Analysis of the Thermal Stability of Stearyl Palmitate Against Other Phase Change Materials
For Researchers, Scientists, and Drug Development Professionals
Phase Change Materials (PCMs) are pivotal in a multitude of scientific applications, including thermal energy storage, passive temperature regulation in pharmaceutical transport, and advanced drug delivery systems. The efficacy and reliability of these applications are intrinsically linked to the thermal stability of the chosen PCM. This guide provides an objective benchmark of Stearyl Palmitate's thermal stability against other commonly utilized organic PCMs, supported by experimental data and standardized testing protocols.
Comparative Thermal Performance Data
The thermal properties of a PCM dictate its suitability for a specific application. Key parameters include the melting point, which determines the operating temperature, the latent heat of fusion, indicating the energy storage capacity, and the degradation temperature, which defines the upper limit of its thermal stability. The following table summarizes these critical properties for this compound and other selected organic PCMs.
| Phase Change Material (PCM) | Chemical Class | Melting Point (°C) | Latent Heat of Fusion (J/g) | Onset Degradation Temp. (°C) |
| This compound (Octadecyl Hexadecanoate) | Fatty Acid Ester | ~57 - 62 | ~210 - 230 (estimated) | > 200 |
| Palmitic Acid | Fatty Acid | 61 - 63 | 203 - 209 | ~185 - 280[1] |
| Stearic Acid | Fatty Acid | 69 - 70 | 199 - 210 | ~190 - 306[1] |
| Paraffin Wax | Alkane | 54 - 58 | ~200 - 210 | > 200 |
| Polyethylene Glycol (PEG 6000) | Polyether | 55 - 60 | ~190 - 200 | ~350 |
Note: The values for this compound are estimated based on data from analogous long-chain fatty acid esters, as specific experimental data is limited in publicly available literature. Fatty acid esters are reported to have high enthalpies of fusion, often exceeding 190 J/g, and thermal stability that increases with chain length[2][3].
In-Depth Experimental Protocols
The data presented in this guide is typically acquired through two primary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding these methodologies is crucial for interpreting the thermal stability of PCMs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature and latent heat of fusion of the PCM.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the PCM is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is utilized as a reference.
-
Both the sample and reference pans are placed within the DSC instrument.
-
The temperature of the DSC cell is increased at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The instrument meticulously records the difference in heat flow required to raise the temperature of the sample compared to the reference.
-
A plot of heat flow versus temperature (a thermogram) is generated. The peak of the endothermic curve corresponds to the melting point, and the area under this peak is integrated to calculate the latent heat of fusion[4].
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the PCM.
Methodology:
-
A sample of the PCM (typically 5-10 mg) is placed in a high-temperature resistant crucible (e.g., alumina).
-
The crucible is positioned on a highly sensitive microbalance within the TGA furnace.
-
The furnace heats the sample at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).
-
The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidation.
-
The instrument continuously measures and records the mass of the sample as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of significant weight loss is considered the degradation temperature.
Visualizing the Experimental Workflow
To further elucidate the process of evaluating the thermal stability of a PCM, the following diagram illustrates the logical flow of the experimental procedures.
Concluding Remarks
This compound, as a long-chain fatty acid ester, is positioned as a highly promising Phase Change Material with excellent thermal stability. Its estimated high latent heat of fusion suggests a significant capacity for thermal energy storage. Furthermore, its chemical structure implies a higher degradation temperature compared to its constituent fatty acids, making it suitable for applications requiring robust performance over numerous thermal cycles. The provided experimental protocols offer a standardized framework for the empirical validation of these properties, ensuring reproducible and reliable data for critical research and development applications.
References
Safety Operating Guide
Proper Disposal of Stearyl Palmitate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of stearyl palmitate is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in compliance with general safety standards.
This compound is not generally classified as a hazardous substance.[1] However, proper disposal is essential to prevent environmental contamination and ensure a safe laboratory environment. Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal.[2]
Key Disposal and Safety Information
The following table summarizes the essential properties of this compound relevant to its safe handling and disposal.
| Property | Information | Citations |
| GHS Hazard Class | Not classified as a dangerous substance. | |
| Physical State | Solid (crystals, flakes, or pellets). | |
| Combustibility | Combustible, but will not ignite readily. Flash point is >330°F (165°C). | |
| Solubility in Water | Insoluble. | |
| Incompatibilities | Strong oxidizing agents, reducing agents, strong acids, and bases. | |
| Environmental Impact | Minimize contamination of drains, surface, and ground waters. Avoid release into sewers or public waterways. |
Step-by-Step Disposal Procedures
Follow these procedural steps for the proper disposal of this compound waste and its empty containers.
1. Solid Waste Disposal:
-
Collection: Collect waste this compound in a designated, properly labeled waste container. The container should be in good condition, compatible with the chemical, and kept closed when not in use.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" (as a general best practice for all chemical waste), with the full chemical name "this compound" and the date of waste generation. Do not use abbreviations or chemical formulas.
-
Storage: Store the waste container in a designated satellite accumulation area near the point of generation. Ensure it is segregated from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and bases.
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your local regulations and EHS office for non-hazardous materials.
2. Spill Cleanup and Disposal:
-
Safety First: Before cleaning a spill, ensure the area is well-ventilated and eliminate all ignition sources.
-
Containment: Contain the spill to prevent it from spreading.
-
Absorption: Absorb the spilled material using an inert substance such as sand, sawdust, or other suitable absorbent. For small spills, it is also recommended to first dampen the solid material with toluene before transferring it to a disposal container.
-
Collection: Place the absorbed material into a sealed, vapor-tight plastic bag or another appropriate container for disposal.
-
Decontamination: Wash the spill site with a soap and water solution after the material has been collected.
-
Disposal of Cleanup Materials: All contaminated materials, including absorbent paper and personal protective equipment, should be disposed of as chemical waste following the procedures outlined for solid waste.
3. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. Given its insolubility in water, a non-polar solvent may be more effective for the initial rinse, followed by water.
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: After triple-rinsing and allowing the container to air dry, remove or deface the original label. The clean, empty container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Guide to Handling Stearyl Palmitate
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Stearyl Palmitate.
This compound is a wax-like solid that is generally not considered hazardous.[1][2] However, adherence to proper laboratory safety protocols is crucial to ensure a safe working environment. This guide provides detailed procedures for handling and disposal, including recommended personal protective equipment (PPE) and operational plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in molten form, appropriate PPE is essential to prevent potential skin irritation or burns.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses, goggles, or a face shield are recommended.[2] | To protect against splashes of molten material or contact with dust particles. |
| Hand Protection | Nitrile gloves. | To prevent skin contact. |
| Body Protection | Chemical-resistant apron or other impervious clothing. | Recommended, especially when working with the molten substance, to protect against potential splashes. |
| Respiratory | Use with adequate ventilation. A NIOSH/MSHA approved respirator may be necessary if vapors are generated. | To avoid inhalation of irritating vapors that may be produced by the molten wax. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Caption: Workflow for Handling this compound.
Experimental Protocol for Handling:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Put on all required personal protective equipment as outlined in the table above.
-
Ensure the work area is clean and well-ventilated. If melting the substance, a fume hood is recommended.
-
-
Handling :
-
When weighing the solid, avoid creating dust.
-
If the experimental protocol requires melting, use a controlled heating source such as a hot plate or water bath. Avoid open flames.
-
Use clean spatulas or other appropriate tools for transferring the substance.
-
-
Post-Handling :
-
If the material was melted, allow it to cool and solidify before cleaning the equipment.
-
Clean the work area and any used equipment with an appropriate solvent, followed by soap and water.
-
Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to maintaining a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
